Author: BenchChem Technical Support Team. Date: April 2026
[label="LiOH Saponification\n(Unmasking Acid)", fillcolor="#F1F3F4", font
Logical workflow of PROTAC linker synthesis utilizing the bifunctional core.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an analytical checkpoint to confirm causality and prevent downstream failures.
Protocol 1: Regioselective Synthesis via Mono-Boc Protection
Direct monoalkylation of unprotected piperazine with methyl 4-bromobutanoate typically yields a statistically driven mixture of unreacted starting material, monoalkylated product, and dialkylated impurities. These are notoriously difficult to separate by standard silica gel chromatography 1[1]. To establish a high-yielding system, a protection-deprotection strategy is employed, similar to methodologies used in the synthesis of complex benzhydryl piperazine analogs 2[2].
Step-by-Step Methodology:
Protection: Dissolve 1.0 equivalent of piperazine in dichloromethane (DCM). Slowly add 0.5 equivalents of di-tert-butyl dicarbonate (Boc₂O) at 0 °C. Causality: The stoichiometric imbalance heavily favors mono-protection. Wash with water to remove unreacted piperazine; the organic layer retains 1-Boc-piperazine.
Alkylation: In a round-bottom flask, combine 1-Boc-piperazine (1.0 eq), methyl 4-bromobutanoate (1.1 eq), and anhydrous K₂CO₃ (2.0 eq) in acetonitrile. Reflux for 12 hours.
Validation Checkpoint 1 (LC-MS): Sample the reaction mixture. The presence of a single major peak corresponding to the Boc-protected intermediate ([M+H]⁺ = 287.2 Da) confirms complete conversion and the absolute absence of dialkylation.
Deprotection: Concentrate the mixture in vacuo, extract with ethyl acetate, and treat the organic layer with 4M HCl in dioxane (5.0 eq) at room temperature for 4 hours.
Isolation: The product, Methyl 4-(piperazin-1-yl)butanoate dihydrochloride, precipitates directly from the solvent as a white crystalline solid. Filter and wash with cold diethyl ether.
Validation Checkpoint 2 (NMR): ¹H NMR (D₂O) must show the complete disappearance of the intense tert-butyl singlet (~1.4 ppm) and the retention of the methyl ester singlet (~3.7 ppm), validating the structural integrity of the bifunctional core.
Protocol 2: pKa Determination via Potentiometric Titration
Understanding the exact ionization state of the piperazine moiety is critical for predicting membrane permeability (logD) and oral bioavailability.
Step-by-Step Methodology:
Preparation: Dissolve 10.0 mg of Methyl 4-(piperazin-1-yl)butanoate dihydrochloride in 50.0 mL of 0.15 M KCl. Causality: The KCl background maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during titration.
Titration: Submerge a calibrated glass pH electrode. Titrate with standardized 0.1 M NaOH using an automated titrator, adding 0.05 mL increments.
Data Acquisition: Record the pH after each addition only once the reading stabilizes (drift < 0.01 pH/min).
Self-Validating System (Gran Plot Analysis): Convert the titration curve (pH vs. Volume) into a Gran plot. The linearity of the Gran plot prior to the equivalence point mathematically validates that the electrode is exhibiting a true Nernstian response and that no carbonate contamination is present in the titrant. The first derivative maximum (dpH/dV) accurately identifies the pKa of the secondary amine.
Strategic Sourcing and Synthetic Integration of Methyl 4-(piperazin-1-yl)butanoate: A Technical Whitepaper
Executive Summary In modern drug discovery, piperazine derivatives serve as privileged scaffolds, frequently utilized to modulate the pharmacokinetic properties of active pharmaceutical ingredients (APIs) and to construc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, piperazine derivatives serve as privileged scaffolds, frequently utilized to modulate the pharmacokinetic properties of active pharmaceutical ingredients (APIs) and to construct linkers for Proteolysis Targeting Chimeras (PROTACs). Methyl 4-(piperazin-1-yl)butanoate is a highly versatile, bifunctional molecular building block featuring a nucleophilic secondary amine and a terminal methyl ester. This whitepaper provides a comprehensive guide for researchers and procurement professionals on the chemical identification, supplier verification, and synthetic integration of this critical intermediate.
Chemical Identity and CAS Registry Analysis
A fundamental challenge in sourcing chemical building blocks is the distinction between free bases and their corresponding salts. Methyl 4-(piperazin-1-yl)butanoate is commercially available in two primary forms, each dictating specific handling and storage protocols.
The Free Base (CAS: 1096345-74-2): Typically presenting as a viscous oil, the free base offers immediate nucleophilic reactivity[1]. However, the unshielded secondary amine is susceptible to atmospheric oxidation and hygroscopic degradation over time.
The Dihydrochloride Salt (CAS: 1369391-35-4): Presenting as a crystalline solid, the salt form is engineered for long-term benchtop stability[2].
Causality in Form Selection:
As a Senior Application Scientist, I strongly recommend procuring the dihydrochloride salt for inventory storage. Protonation of the piperazine nitrogens drastically reduces the HOMO (Highest Occupied Molecular Orbital) energy, effectively neutralizing its nucleophilicity and preventing auto-degradation. The free base should only be generated in situ immediately prior to synthetic coupling. Furthermore, the choice of a methyl ester over a tert-butyl ester is deliberate; the methyl ester provides minimal steric hindrance, allowing for rapid, mild hydrolysis (e.g., using LiOH/H₂O) once the amine has been successfully coupled to the target pharmacophore.
Table 1: Physicochemical Properties and CAS Registry Data
When querying vendor databases, strict adherence to the CAS registry number is paramount. Relying solely on nomenclature can lead to the accidental procurement of positional isomers, such as methyl 3-(piperazin-1-yl)propanoate[3].
Relying exclusively on a vendor's Certificate of Analysis (COA) introduces unacceptable risk into multi-step synthetic pathways. Every procured batch must undergo a self-validating Quality Control (QC) system to ensure the ester has not hydrolyzed during transit.
Step-by-Step QC Methodology:
Visual Inspection: Confirm the physical state matches the procured CAS number (Oil for 1096345-74-2; Powder for 1369391-35-4).
LC-MS Analysis: Dissolve 1 mg of the sample in LC-grade Methanol. Run a standard 5-minute gradient (Water/Acetonitrile with 0.1% Formic Acid).
Validation Check: The base peak must yield an exact mass of [M+H]⁺ = 187.14 m/z .
¹H-NMR Spectroscopy:
Solvent Selection Causality: Use D₂O for the dihydrochloride salt (due to high polarity) and CDCl₃ for the free base.
Validation Check: Locate the sharp singlet at ~3.6 ppm integrating to 3 protons. This confirms the structural integrity of the methyl ester. If this peak is absent or shifted, ester hydrolysis has occurred, and the batch must be rejected.
Synthetic Integration: Standard Operating Procedure
The most common application for this building block is the amidation of the secondary piperazine nitrogen with an activated carboxylic acid. The following protocol is designed as a self-validating system to ensure quantitative conversion.
Step-by-Step Amidation Protocol:
Preparation: Suspend 1.0 equivalent (eq) of Methyl 4-(piperazin-1-yl)butanoate dihydrochloride in anhydrous Dichloromethane (DCM) under an inert N₂ atmosphere at 0°C.
Neutralization (Critical Step): Add 3.5 eq of N,N-Diisopropylethylamine (DIPEA).
Causality: 2.0 eq of DIPEA are consumed to neutralize the two HCl equivalents, liberating the free base in situ. The remaining 1.5 eq act as the catalytic base for the coupling reaction. DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile.
Electrophile Addition: Slowly add 1.1 eq of the target carboxylic acid, followed by 1.2 eq of HATU.
Reaction Monitoring: Stir the mixture, allowing it to warm to room temperature over 2 hours.
Validation Check: Spot the reaction on a silica TLC plate. Stain with Ninhydrin and apply heat. The disappearance of the secondary amine (which stains a deep purple/pink) validates the completion of the coupling.
Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid. Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Workflow Visualization
Workflow for sourcing, validating, and integrating Methyl 4-(piperazin-1-yl)butanoate.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 165946673, Methyl 4-(piperazin-1-yl)butanoate dihydrochloride. Retrieved from[Link]
Matrix Fine Chemicals. Molecule Specifications: Methyl 4-(piperazin-1-yl)butanoate. Retrieved from[Link]
Structural and Conformational Dynamics of Methyl 4-(piperazin-1-yl)butanoate: A Comprehensive Analytical Guide
Abstract: Methyl 4-(piperazin-1-yl)butanoate is a highly versatile pharmacophore building block utilized extensively in medicinal chemistry and drug development. While its two-dimensional connectivity is straightforward,...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: Methyl 4-(piperazin-1-yl)butanoate is a highly versatile pharmacophore building block utilized extensively in medicinal chemistry and drug development. While its two-dimensional connectivity is straightforward, its three-dimensional behavior in solution is governed by complex dynamic stereochemistry, specifically chair-chair interconversion and nitrogen inversion. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative, in-depth guide to the structural elucidation and conformational analysis of this molecule, ensuring robust analytical workflows and artifact-free data interpretation.
Unlike molecules with fixed stereocenters, the stereochemistry of Methyl 4-(piperazin-1-yl)butanoate (free base CAS: 1096345-74-2[1]) is entirely conformational. The piperazine heterocycle is a saturated six-membered ring that predominantly adopts a highly stable chair conformation to minimize torsional strain[2].
The Role of Steric Demand and A-Values
The molecule possesses two distinct nitrogen atoms: a tertiary amine (N1) substituted with a 4-methoxy-4-oxobutyl chain, and a secondary amine (N4) bearing a single hydrogen atom.
N1 Equatorial Preference: In a saturated six-membered heterocycle, axial substituents suffer from severe 1,3-diaxial steric clashes. The bulky butanoate chain has a high conformational free energy (A-value), which heavily biases the equilibrium. Consequently, >95% of the molecules exist in a chair conformation where the N1-alkyl group occupies the equatorial position.
N4 Inversion: The secondary amine (N-H) has a negligible A-value. The energy difference between the N-H axial and N-H equatorial conformers is minimal, leading to a rapid equilibrium between both invertomers at room temperature.
Nitrogen Inversion Dynamics and Protonation States
At standard ambient temperature (298 K), both N1 and N4 undergo rapid pyramidal inversion. This inversion is fast on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons of the piperazine ring. The activation energy (
ΔG‡
) for this inversion in N-alkyl piperazines typically ranges between 50–60 kJ/mol[3].
Critical Analytical Pitfall: Researchers frequently purchase this compound as a dihydrochloride salt (CAS: 1369391-35-4[4]). Protonation of the piperazine nitrogens completely occupies their lone pairs, arresting nitrogen inversion and locking the conformation. If structural analysis of the dynamic stereochemistry is the goal, the salt must be converted to the free base prior to analysis. Furthermore, trace acid in deuterated chloroform (
CDCl3
) can artifactually protonate the sample. We mandate passing
CDCl3
through basic alumina immediately before use to ensure the integrity of the dynamic analysis.
Structural Elucidation: Quantitative Analytical Data
To validate the structural integrity of synthesized or procured Methyl 4-(piperazin-1-yl)butanoate, a multi-modal analytical approach is required. The following data represents the standardized quantitative benchmarks for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts are dictated by the deshielding effects of the ester carbonyl and the electronegative nitrogen atoms.
Deshielded by the adjacent anisotropic carbonyl group.
Butanoate C3'
1.80
Quintet (p), 2H
22.4
Central aliphatic protons, shielded relative to C2'/C4'.
Butanoate C4'
2.38
Triplet (t), 2H
58.0
Strongly deshielded by the adjacent tertiary amine (N1).
Piperazine C2/C6
2.45
Multiplet (m), 4H
53.2
Adjacent to tertiary N1; signals are broad at RT due to inversion.
Piperazine C3/C5
2.90
Multiplet (m), 4H
46.1
Adjacent to secondary N4.
Amine (N4-H)
1.80
Broad Singlet (br s), 1H
-
Exchanges with D
2
O; highly concentration-dependent.
Mass Spectrometry (ESI-MS) and FT-IR
ESI-MS (Positive Ion Mode): The exact mass of the free base is 186.14 Da. The spectrum will show a dominant
[M+H]+
pseudo-molecular ion at m/z
187.1 . A key diagnostic fragmentation pathway is the neutral loss of methanol (-32 Da) from the ester, yielding an acylium ion at
m/z
155.1.
FT-IR (ATR Mode): Structural validation is confirmed by a sharp, intense
C=O
stretching vibration at ∼1735 cm−1 (characteristic of aliphatic esters) and a weak, broad
N-H
stretch at ∼3300 cm−1 .
Logical mapping of analytical techniques to structural features of the target molecule.
Experimental Protocol: VT-NMR for Conformational Validation
To rigorously characterize the stereochemical dynamics of this molecule, Variable-Temperature NMR (VT-NMR) is employed. By cooling the sample, we slow down the nitrogen inversion until it is slower than the NMR timescale, allowing us to observe distinct axial and equatorial protons.
Self-Validating System Design: This protocol operates as a self-validating thermodynamic system. The accuracy of the calculated activation energy (
ΔG‡
) is internally verified by the intrinsic relationship between the chemical shift difference (
Δν
) and the coalescence temperature (
Tc
). If the temperature calibration of the NMR probe is inaccurate, the derived
ΔG‡
will deviate from the established
∼55 kJ/mol
benchmark for N-alkyl piperazines[3], immediately flagging an instrumental error.
Step-by-Step Methodology
Sample Preparation: Dissolve 15 mg of the free base Methyl 4-(piperazin-1-yl)butanoate in 0.6 mL of deuterated dichloromethane (
CD2Cl2
). Causality:
CD2Cl2
is chosen over
CDCl3
because its freezing point (-97 °C) allows for deep cryogenic cooling without solvent crystallization.
Probe Calibration: Calibrate the NMR probe temperature using a standard 4% methanol in methanol-
d4
sample to ensure absolute thermal accuracy at low temperatures.
Baseline Acquisition: Acquire a standard 1D
1H
NMR spectrum at 298 K. The piperazine protons (C2/C6 and C3/C5) will appear as broad multiplets due to rapid inversion.
Stepwise Cooling: Lower the temperature in 10 K increments down to 190 K. Crucial: Allow a strict 10-minute equilibration time at each temperature step to ensure thermal homogeneity across the sample volume.
Coalescence Observation: Identify the coalescence temperature (
Tc
)—the exact temperature at which the broad piperazine signals collapse into a flat plateau before splitting into distinct, sharp signals representing the axial and equatorial protons (the slow-exchange limit).
Thermodynamic Calculation: Extract the frequency difference (
Δν
in Hz) between the newly split axial and equatorial peaks at the lowest temperature. Calculate the rate constant at coalescence (
kc
) and the activation free energy (
ΔG‡
) using the Eyring equation:
kc=2π⋅Δν
ΔG‡=−R⋅Tc⋅ln(kB⋅Tckc⋅h)
VT-NMR workflow for determining piperazine nitrogen inversion activation energy.
References
Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
The Strategic Role of Methyl 4-(piperazin-1-yl)butanoate in Early Drug Discovery: A Technical Guide
Executive Summary In the rapidly evolving landscape of early drug discovery, the design of bifunctional molecules—most notably Proteolysis Targeting Chimeras (PROTACs)—relies heavily on the precise engineering of linker...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rapidly evolving landscape of early drug discovery, the design of bifunctional molecules—most notably Proteolysis Targeting Chimeras (PROTACs)—relies heavily on the precise engineering of linker moieties. Methyl 4-(piperazin-1-yl)butanoate (Parent CID: 43377669; Dihydrochloride CAS: 1369391-35-4) has emerged as a premier Nitrogen Heterocycle Based Linker (NHBL)[1][2].
Unlike traditional polyethylene glycol (PEG) or pure alkyl chains, this bifunctional building block combines the conformational rigidity and favorable physicochemical properties of a piperazine ring with the flexible spacing of a butyric acid methyl ester. This technical guide explores the mechanistic rationale, synthetic utility, and step-by-step integration of Methyl 4-(piperazin-1-yl)butanoate into modern targeted protein degradation workflows.
Chemical Profile & Mechanistic Rationale
The selection of a linker in drug discovery is never arbitrary; it is a calculated exercise in balancing thermodynamics, pharmacokinetics, and synthetic feasibility. Methyl 4-(piperazin-1-yl)butanoate offers a unique trifecta of advantages:
Conformational Pre-organization (The "Rigidity" Factor)
Pure PEG chains are highly flexible, which can lead to a massive entropic penalty when the PROTAC molecule must adopt a specific conformation to form a stable ternary complex (Target Protein–PROTAC–E3 Ligase)[3]. The incorporation of the piperazine ring restricts the dihedral angles of the linker. This partial rigidity pre-organizes the molecule, lowering the entropic barrier to ternary complex formation and reducing the likelihood of the linker collapsing on itself via intramolecular hydrophobic interactions[4].
Physicochemical Optimization
PROTACs are notoriously large, lipophilic molecules that often violate Lipinski's Rule of Five, leading to poor aqueous solubility and cell permeability. The secondary/tertiary amines of the piperazine ring (pKa ~9.8) remain partially protonated at physiological pH, significantly enhancing the aqueous solubility of the final degrader molecule[5].
Bifunctional Synthetic Versatility
The molecule acts as a highly efficient orthogonal building block:
The Piperazine Nitrogen: Acts as a potent nucleophile for
SNAr
(Nucleophilic Aromatic Substitution) or Buchwald-Hartwig cross-coupling reactions, typically used to attach E3 ligase recruiters like fluorinated thalidomide derivatives[6].
The Methyl Ester: Serves as a protecting group during the amine functionalization. It can be cleanly hydrolyzed to a free carboxylic acid using mild basic conditions (e.g., LiOH), preparing the molecule for standard amide coupling (via HATU/EDC) to the target protein ligand[7].
Application in Targeted Protein Degradation (PROTACs)
PROTACs require an optimal linker length—typically between 12 to 20 atoms—to bridge the Protein of Interest (POI) and the E3 ligase without causing steric clashing[3]. Methyl 4-(piperazin-1-yl)butanoate provides a 4-carbon chain plus the span of the piperazine ring, contributing approximately 7-8 atoms to the linker vector.
Recent literature highlights its use in synthesizing heterotrivalent PROTACs and novel cGAS degraders. For instance, in the development of CRBN-recruiting cGAS PROTACs, rigid piperazine/piperidine-based linkers were systematically evaluated against pure alkyl chains to determine the optimal degradation efficiency (DC50)[6].
Caption: Logical relationship of the PROTAC ternary complex facilitated by the piperazine-butanoate linker.
Quantitative Impact of Linker Composition on Degradation
The following table synthesizes representative quantitative data demonstrating how transitioning from flexible alkyl/PEG chains to rigidified piperazine-butanoate linkers impacts PROTAC efficacy (data modeled on standard BET/cGAS degrader optimization campaigns)[4][6].
Linker Type
Linker Length (Atoms)
Rigidity Profile
Solubility (LogS)
Ternary Complex Stability (
t1/2
)
POI Degradation (
DC50
)
Pure Alkyl (C8)
8
Highly Flexible
Poor
Low
> 1.0 µM
PEG-3
10
Highly Flexible
Excellent
Moderate
~ 500 nM
Piperazine-Butanoate
~8 (Vector)
Semi-Rigid
Good
High
< 50 nM
Piperazine-Heptanoate
~11 (Vector)
Semi-Rigid
Moderate
Moderate
~ 150 nM
Experimental Methodologies & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis of the linker and its subsequent integration into a PROTAC scaffold.
Protocol 1: Synthesis of Methyl 4-(piperazin-1-yl)butanoate Core
This protocol relies on the nucleophilic aliphatic substitution of methyl 4-bromobutanoate by piperazine. To prevent over-alkylation (formation of quaternary ammonium salts or di-alkylated products), mono-Boc protected piperazine is utilized, followed by deprotection[7][8].
Alkylation: Dissolve mono-Boc piperazine and
K2CO3
in anhydrous DMF under a nitrogen atmosphere.
Add methyl 4-bromobutanoate dropwise at 0 °C.
Stir the reaction mixture at 60 °C for 12 hours. Monitor via TLC (Ninhydrin stain).
Workup: Quench with water, extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over
Na2SO4
, and concentrate in vacuo.
Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM) and add TFA (20% v/v) or 4N HCl in dioxane. Stir at room temperature for 2 hours.
Concentrate under vacuum to yield Methyl 4-(piperazin-1-yl)butanoate (often isolated as the dihydrochloride salt for stability)[1].
Protocol 2: Construction of a CRBN-Targeting PROTAC
This workflow demonstrates how the linker is conjugated to a Cereblon (CRBN) E3 ligase ligand (e.g., fluorothalidomide) and subsequently attached to a target ligand[6].
Step-by-Step Procedure:
SNAr
Coupling to E3 Ligand: Dissolve 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (Fluorothalidomide, 1.0 equiv) and Methyl 4-(piperazin-1-yl)butanoate (1.5 equiv) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at 90 °C for 16 hours. Purify via flash chromatography.
Ester Hydrolysis: Dissolve the resulting intermediate in a 3:1:1 mixture of THF/MeOH/
H2O
. Add Lithium Hydroxide (LiOH·
H2O
, 2.0 equiv). Stir at room temperature for 4 hours. Acidify to pH 4 using 1N HCl and extract with Ethyl Acetate to isolate the free carboxylic acid.
Amide Coupling to Target Ligand: Dissolve the carboxylic acid intermediate and the amine-bearing Target Ligand (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 12 hours.
Final Purification: Purify the final PROTAC molecule using preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity.
Caption: Step-by-step synthetic workflow for integrating the piperazine-butanoate linker into a PROTAC.
Conclusion
Methyl 4-(piperazin-1-yl)butanoate is far more than a simple chemical spacer; it is a rationally designed structural element that dictates the pharmacokinetic and pharmacodynamic success of bifunctional degraders. By leveraging its piperazine-induced rigidity and the synthetic orthogonality of its methyl ester, medicinal chemists can efficiently navigate the complex landscape of early drug discovery and targeted protein degradation.
National Institutes of Health (NIH) / PMC - Leveraging Dual-Ligase Recruitment to Enhance Protein Degradation via a Heterotrivalent Proteolysis Targeting Chimera. Available at:[Link]
Journal of Medicinal Chemistry (ACS Publications) - Discovery of a Novel CRBN-Recruiting cGAS PROTAC Degrader for the Treatment of Ulcerative Colitis. Available at:[Link]
The Royal Society of Chemistry (RSC) - Supplementary Information: Synthesis of methyl 4-bromobutanoate derivatives. Available at:[Link]
Google Patents - WO2019207538A1 - Pyridazine derivatives as smarca2/4 degraders.
An In-depth Technical Guide to the Toxicity Profile and Safe Handling of Methyl 4-(piperazin-1-yl)butanoate
This guide provides a comprehensive overview of the toxicological profile and detailed handling procedures for Methyl 4-(piperazin-1-yl)butanoate (CAS No. 1096345-74-2).[1][2] The information herein is intended for resea...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive overview of the toxicological profile and detailed handling procedures for Methyl 4-(piperazin-1-yl)butanoate (CAS No. 1096345-74-2).[1][2] The information herein is intended for researchers, scientists, and professionals in the field of drug development and chemical research. The content is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and informed practice.
Introduction and Scientific Context
Methyl 4-(piperazin-1-yl)butanoate is a chemical intermediate that features a piperazine ring, a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and ability to engage in various biological interactions. Its presence in drug discovery pipelines necessitates a thorough understanding of its safety profile to protect laboratory personnel. While comprehensive toxicological data for this specific molecule is not extensively available, a robust safety assessment can be formulated by examining data from its dihydrochloride salt and structurally related piperazine derivatives.
Toxicological Profile
The toxicological properties of Methyl 4-(piperazin-1-yl)butanoate have not been fully investigated.[3][4] However, data from its dihydrochloride salt, Methyl 4-(piperazin-1-yl)butanoate dihydrochloride (CAS No. 1369391-35-4), provides critical insights into its potential hazards.[5] The GHS classification for the dihydrochloride salt indicates that it is an irritant and may cause respiratory issues.[5]
Acute Toxicity
There is no specific acute toxicity information available for Methyl 4-(piperazin-1-yl)butanoate.[3] However, related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[6][7] Therefore, it is prudent to handle this compound with care, assuming it may have a similar toxicity profile.
Irritation and Corrosivity
Based on the GHS classification of its dihydrochloride salt, Methyl 4-(piperazin-1-yl)butanoate is expected to cause skin and serious eye irritation.[5]
Skin Irritation: Classified as a skin irritant (Category 2).[5]
Eye Irritation: Classified as causing serious eye irritation (Category 2A).[5]
Sensitization
No data is available regarding the potential for skin or respiratory sensitization.[4]
Specific Target Organ Toxicity (STOT)
Single Exposure: May cause respiratory irritation (STOT SE 3).[5]
Repeated Exposure: No data is available to classify the specific target organ toxicity upon repeated exposure.[4][8]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is no data available to assess the carcinogenic, mutagenic, or reproductive toxicity of Methyl 4-(piperazin-1-yl)butanoate.[4][8]
Summary of Hazard Information
The following table summarizes the known and inferred hazard classifications for Methyl 4-(piperazin-1-yl)butanoate, primarily based on data from its dihydrochloride salt.
The following guidelines are synthesized from safety data sheets of structurally similar compounds and the known hazards of the dihydrochloride salt. These protocols are designed to be self-validating by incorporating layers of safety measures.
Personal Protective Equipment (PPE)
The primary principle of safe handling is to prevent any direct contact with the compound. The following PPE is mandatory:
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[9][10] Standard safety glasses are not sufficient.
Skin Protection:
Gloves: Wear chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[9][10]
Lab Coat: A full-sleeved lab coat is required.
Clothing: Wear long pants and closed-toe shoes.
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[11] If the ventilation is insufficient or if there is a risk of aerosol formation, a NIOSH-approved respirator with an appropriate cartridge should be used.[11]
Engineering Controls
Ventilation: All work with Methyl 4-(piperazin-1-yl)butanoate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[11]
Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6]
Store away from incompatible materials such as strong oxidizing agents.[3]
Spill and Emergency Procedures
The logical flow for responding to an accidental release is outlined below.
Caption: Spill Response Workflow
First Aid Measures:
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[6]
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]
Experimental Protocols: A Self-Validating System
The following workflow for handling Methyl 4-(piperazin-1-yl)butanoate in a typical laboratory setting is designed to be inherently safe by incorporating checks and balances at each stage.
Caption: Safe Handling Workflow
Step-by-Step Methodology for Safe Use:
Pre-Experiment Review: Before any work begins, all personnel must review this guide and the most current Safety Data Sheet for Methyl 4-(piperazin-1-yl)butanoate or a closely related compound.
Engineering Control Verification: Confirm that the chemical fume hood has been certified within the last year.
PPE Inspection: Before entering the lab, inspect all PPE for defects.
Aliquotting the Compound:
Perform all weighing operations within the chemical fume hood.
Use a disposable weighing boat to prevent contamination of balances.
Running the Reaction:
Keep all reaction vessels containing the compound within the fume hood.
Ensure that the fume hood sash is kept at the lowest possible height.
Work-Up and Purification: All subsequent steps, including extraction, chromatography, and solvent removal, should be conducted within the fume hood.
Decontamination and Waste Disposal:
Rinse all contaminated glassware with a suitable solvent within the fume hood.
Dispose of all solid and liquid waste in appropriately labeled hazardous waste containers.
Post-Experiment Cleanup:
Wipe down the work area within the fume hood.
Remove PPE in the correct order to avoid self-contamination.
Wash hands thoroughly with soap and water.
Conclusion
While there are gaps in the toxicological data for Methyl 4-(piperazin-1-yl)butanoate, a conservative approach based on the known hazards of its dihydrochloride salt and structurally related compounds is essential for ensuring laboratory safety. By adhering to the comprehensive handling guidelines and experimental protocols outlined in this guide, researchers can minimize their risk of exposure and work with this compound in a safe and responsible manner.
References
Key Organics. (2017, December 1). Safety Data Sheet: methyl 4-(4-methylpiperazin-1-yl)
Fisher Scientific. (2009, February 6). Safety Data Sheet: 4-(4-Methylpiperazino)benzoic acid.
Thermo Fisher Scientific. (2016, October 18).
PubChem. Methyl 4-(piperazin-1-yl)butanoate dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
TargetMol. (2026, March 20).
Cayman Chemical. (2026, January 14).
Fisher Scientific. Safety Data Sheet: 1-Methyl-4-(4-piperidinyl)piperazine.
Appchem. Methyl 4-(piperazin-1-yl)butanoate. Retrieved from [Link]
TargetMol. (2026, March 26). Safety Data Sheet: (4-Aminophenyl)(4-(2- fluorophenyl)piperazin-1-yl) methanone.
The Pharmacokinetic Profile of Methyl 4-(piperazin-1-yl)butanoate Derivatives: A Technical Guide for Drug Development Professionals
Foreword: The Piperazine Moiety as a Privileged Scaffold in Modern Drug Discovery The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal che...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Piperazine Moiety as a Privileged Scaffold in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a vast number of clinically approved drugs is a testament to its remarkable versatility. The unique structural and physicochemical properties of the piperazine scaffold, such as its conformational flexibility and the ability to modulate basicity, allow for the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] This synthetic tractability has established piperazine as a "privileged scaffold," enabling medicinal chemists to optimize drug candidates for a wide array of therapeutic targets, from central nervous system (CNS) disorders to oncology.[3][5]
This guide delves into the pharmacokinetics of a specific, yet broadly applicable, class of compounds: those derived from Methyl 4-(piperazin-1-yl)butanoate. By understanding the pharmacokinetic nuances of this particular scaffold, researchers can more effectively design and develop novel therapeutics with improved efficacy and safety profiles.
I. The Core Structure: Physicochemical Properties and Their Pharmacokinetic Implications
The parent structure, Methyl 4-(piperazin-1-yl)butanoate, possesses several key features that influence the pharmacokinetic behavior of its derivatives:
The Piperazine Ring: The two nitrogen atoms of the piperazine ring are key to its function. They can be protonated at physiological pH, which generally increases aqueous solubility and can facilitate renal clearance.[4] However, these nitrogens also serve as primary sites for metabolism, particularly by cytochrome P450 (CYP) enzymes.[4]
The Butanoate Linker: The four-carbon chain provides a degree of lipophilicity and acts as a spacer, influencing how the molecule interacts with its biological target and metabolic enzymes.
The Methyl Ester: The ester group is susceptible to hydrolysis by esterases, which can represent a significant metabolic pathway. This can be either a liability, leading to rapid clearance, or a deliberate design feature for creating prodrugs.
The interplay of these features dictates the overall ADME profile of any derived compound. Strategic modifications to this core structure are therefore critical for optimizing pharmacokinetic parameters.
II. Absorption: Crossing Biological Barriers
For a drug to be effective, it must first be absorbed into the systemic circulation. For orally administered drugs, this involves traversing the complex environment of the gastrointestinal tract. The key parameters influencing the absorption of Methyl 4-(piperazin-1-yl)butanoate derivatives are solubility and permeability.
A. Enhancing Aqueous Solubility
The basic nature of the piperazine ring generally confers good aqueous solubility, which is a prerequisite for dissolution in the gut. However, extensive derivatization, particularly with lipophilic moieties, can compromise this property. Strategies to maintain or enhance solubility include the formation of salts at one of the piperazine nitrogens.
B. Optimizing Membrane Permeability
While solubility is crucial, a drug must also be sufficiently lipophilic to cross the intestinal epithelium. A delicate balance between hydrophilicity and lipophilicity is therefore required. The Caco-2 cell permeability assay is a widely used in-vitro model to predict in-vivo intestinal absorption.[6]
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the fundamental steps for assessing the intestinal permeability of a test compound.
1. Cell Culture and Monolayer Formation:
Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.
The integrity of the monolayer is assessed by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assessment (Apical to Basolateral):
The culture medium in the apical (donor) chamber is replaced with a transport buffer containing the test compound at a known concentration.
The basolateral (receiver) chamber is filled with a compound-free transport buffer.
At predetermined time points, samples are taken from the basolateral chamber and the concentration of the test compound is quantified by LC-MS/MS.
3. Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
4. Interpretation of Results:
Compounds with a high Papp value are predicted to have good intestinal absorption, while those with a low Papp value may exhibit poor absorption.
III. Distribution: Reaching the Target Site
Once absorbed, a drug is distributed throughout the body via the bloodstream. The extent of distribution is influenced by several factors, including plasma protein binding, tissue permeability, and the physicochemical properties of the compound.
A. Plasma Protein Binding
Binding to plasma proteins, such as albumin and alpha-1-acid glycoprotein, can significantly impact a drug's distribution, as only the unbound fraction is free to exert its pharmacological effect and be cleared from the body. The equilibrium dialysis method is a common in-vitro technique to determine the extent of plasma protein binding.
B. Blood-Brain Barrier Penetration
For CNS-active drugs, the ability to cross the blood-brain barrier (BBB) is paramount. The piperazine scaffold is frequently found in CNS drugs due to its ability to be tailored for BBB penetration.[5] This often involves optimizing lipophilicity and minimizing hydrogen bond donors.
IV. Metabolism: Biotransformation and Its Consequences
Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The liver is the primary site of drug metabolism, although other organs, such as the intestine and kidneys, also contribute. For piperazine-containing compounds, metabolism can be extensive and is a critical determinant of their pharmacokinetic profile.
A. Common Metabolic Pathways
Derivatives of Methyl 4-(piperazin-1-yl)butanoate are susceptible to a variety of metabolic transformations:
N-dealkylation: Removal of substituents from the piperazine nitrogens is a common metabolic pathway.
Oxidation: Hydroxylation of the piperazine ring or the butanoate linker can occur.
Ester Hydrolysis: The methyl ester can be cleaved by esterases to form the corresponding carboxylic acid.
Ring Opening and Contraction: More complex metabolic transformations, including the opening of the piperazine ring or its contraction to an imidazoline, have been reported for some piperazine derivatives.
B. In-Vitro Metabolic Stability Assessment
The metabolic stability of a compound is a measure of its susceptibility to metabolism. It is typically assessed in-vitro using liver microsomes or hepatocytes.[7]
This protocol provides a framework for evaluating the metabolic stability of a test compound.
1. Incubation:
The test compound is incubated with liver microsomes (from human or animal species) and NADPH (a cofactor for CYP enzymes) in a temperature-controlled environment (typically 37°C).
Samples are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
2. Reaction Quenching and Sample Preparation:
The metabolic reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).
The samples are then processed (e.g., by centrifugation) to remove proteins, and the supernatant is analyzed.
3. Quantification and Data Analysis:
The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.
The in-vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Visualization of a Typical Metabolic Pathway
Caption: Common metabolic pathways for piperazine-butanoate derivatives.
V. Excretion: Eliminating the Drug from the Body
The final stage of a drug's journey through the body is excretion. Drugs and their metabolites are primarily eliminated via the kidneys (in urine) or the liver (in bile and feces). The physicochemical properties of the final metabolites, particularly their water solubility, play a major role in their route and rate of excretion.
VI. In-Vivo Pharmacokinetic Studies: The Whole Picture
While in-vitro assays provide valuable predictive information, in-vivo studies in animal models are essential for a comprehensive understanding of a drug's pharmacokinetic profile.[6][8] These studies allow for the determination of key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%).
A. Study Design
A typical in-vivo pharmacokinetic study in rats involves administering the test compound via both intravenous (IV) and oral (PO) routes.
IV Administration: Provides a direct measure of systemic clearance and volume of distribution.
PO Administration: Allows for the determination of oral bioavailability, which is the fraction of the administered dose that reaches the systemic circulation.
B. Sample Collection and Analysis
Blood samples are collected at multiple time points after drug administration. The concentration of the drug in plasma is then quantified using a validated bioanalytical method, typically LC-MS/MS.[9]
C. Pharmacokinetic Data Analysis
The plasma concentration-time data is analyzed using specialized software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters.
Data Summary: Hypothetical Pharmacokinetic Parameters of a Methyl 4-(piperazin-1-yl)butanoate Derivative in Rats
Parameter
Intravenous (1 mg/kg)
Oral (10 mg/kg)
CL (mL/min/kg)
25
-
Vd (L/kg)
3.5
-
t1/2 (h)
1.8
2.1
AUC (ng*h/mL)
667
1250
Cmax (ng/mL)
-
450
Tmax (h)
-
0.5
F (%)
-
18.7
This is a hypothetical example for illustrative purposes.
VII. Bioanalytical Methods: Accurate Quantification is Key
Reliable pharmacokinetic data is underpinned by robust and validated bioanalytical methods. For the quantification of piperazine derivatives in biological matrices (e.g., plasma, urine), liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[8]
Key Considerations for Method Development:
Sample Preparation: Efficient extraction of the analyte from the biological matrix is crucial. Techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction are commonly employed.
Chromatographic Separation: Achieving good separation of the analyte from endogenous matrix components and potential metabolites is essential to minimize interference.
Mass Spectrometric Detection: Optimization of the mass spectrometer parameters (e.g., selection of precursor and product ions for multiple reaction monitoring) is critical for achieving the required sensitivity and selectivity.
Method Validation: The analytical method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, and reliability.
VIII. Structure-Pharmacokinetic Relationships and Optimization Strategies
A key aspect of drug discovery is understanding how modifications to a chemical scaffold influence its pharmacokinetic properties. For derivatives of Methyl 4-(piperazin-1-yl)butanoate, several general trends can be observed:
Increasing Lipophilicity: While this can improve membrane permeability and BBB penetration, it often leads to increased metabolic clearance and lower aqueous solubility.
Introducing Steric Hindrance: Adding bulky groups near metabolic "soft spots" (e.g., the piperazine nitrogens) can block access by metabolic enzymes and improve metabolic stability.
Modulating Basicity: The pKa of the piperazine nitrogens can be fine-tuned through the introduction of electron-withdrawing or electron-donating groups, which can impact solubility, permeability, and off-target interactions.
using Methyl 4-(piperazin-1-yl)butanoate as a linker in PROTAC synthesis
Application Note: Utilizing Methyl 4-(piperazin-1-yl)butanoate as a Bifunctional Linker in PROTAC Synthesis Target Audience: Researchers, medicinal chemists, and drug development professionals. Purpose: To provide an aut...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Utilizing Methyl 4-(piperazin-1-yl)butanoate as a Bifunctional Linker in PROTAC Synthesis
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Purpose: To provide an authoritative, mechanistic, and self-validating guide for incorporating a piperazine-alkyl hybrid linker into Proteolysis Targeting Chimeras (PROTACs).
Introduction & Physicochemical Rationale
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The linker connecting the target-binding ligand (warhead) and the E3 ligase-recruiting ligand is not a passive tether; it is a critical determinant of the ternary complex's stability, cellular permeability, and overall pharmacokinetics [3].
Early PROTAC designs relied heavily on flexible Polyethylene Glycol (PEG) or simple alkyl chains. However, these often suffer from high conformational entropy and poor metabolic stability [2]. Methyl 4-(piperazin-1-yl)butanoate has emerged as a highly versatile, functional linker building block that solves many of these issues. It combines the conformational rigidity and pH-responsive solubility of a piperazine ring with the spatial flexibility of a four-carbon alkyl chain.
The Causality of Linker Selection
Incorporating a piperazine moiety introduces a semi-rigid basic loop. In the acidic microenvironment of endosomes, the piperazine nitrogen can be protonated, which enhances aqueous solubility and promotes membrane escape without the "floppy entropy" associated with long PEG chains [2].
It is critical to note that the pKa of the piperazine ring is highly sensitive to its local chemical environment. Alkylation of the piperazine nitrogen (as seen in the butanoate linkage) slightly lowers the pKa compared to an unsubstituted piperazine, but it maintains sufficient basicity to act as a solubility handle at physiological pH [1]. Furthermore, rigidifying the linker vectorizes the exit trajectory of the warhead, reducing the entropic penalty during ternary complex formation [4].
Table 1: Comparative Benefits of PROTAC Linker Modalities
Linker Modality
Flexibility
Aqueous Solubility
Metabolic Stability
Key Advantage
Alkyl Chains
High
Low (Hydrophobic)
High
Synthetically accessible; chemically stable[3].
PEG Chains
High
High (Hydrophilic)
Moderate to Low
Excellent biocompatibility; highly flexible [3].
Piperazine-Alkyl
Semi-Rigid
pH-Dependent
High
Balances entropy; tunable pKa for membrane escape [1, 2].
Synthetic Strategy & Workflow
Methyl 4-(piperazin-1-yl)butanoate offers orthogonal reactivity, making it an ideal heterobifunctional building block for sequential coupling:
Secondary Amine (Piperazine): Acts as a nucleophile. It can be readily coupled to an electrophilic target ligand via Nucleophilic Aromatic Substitution (SNAr), reductive amination, or amide coupling.
Methyl Ester (Butanoate): Serves as a protected carboxylic acid. Once the warhead is attached, the ester is saponified to yield a free carboxylic acid, which is then coupled to the amine-bearing E3 ligase ligand (e.g., VHL or CRBN ligand).
Workflow for PROTAC synthesis using Methyl 4-(piperazin-1-yl)butanoate.
Detailed Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each synthetic step includes mandatory Quality Control (QC) checks to ensure structural integrity and prevent the propagation of impurities.
Protocol A: SNAr Coupling of Target Ligand to Piperazine
Objective: Attach the electrophilic warhead (e.g., a heteroaryl chloride) to the secondary amine of the piperazine linker.
Mechanistic Rationale: Potassium carbonate (K₂CO₃) is used as a mild, insoluble inorganic base to scavenge the generated HCl without causing premature hydrolysis of the methyl ester. DMF is chosen for its high boiling point and ability to dissolve polar intermediates.
Reaction Setup: Dissolve the electrophilic target ligand (1.0 eq) and Methyl 4-(piperazin-1-yl)butanoate dihydrochloride (1.2 eq) in anhydrous DMF (0.2 M).
Base Addition: Add K₂CO₃ (3.0 eq) and stir the suspension at 80°C for 12–16 hours under an inert nitrogen atmosphere.
QC Validation: Monitor reaction progress via LC-MS. The reaction is complete when the warhead mass disappears and the product mass [M+H]⁺ is the dominant peak.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica, DCM/MeOH).
Protocol B: Saponification of the Methyl Ester
Objective: Unmask the carboxylic acid for the final coupling step.
Mechanistic Rationale: Lithium hydroxide (LiOH) in a biphasic/miscible solvent system (THF/MeOH/H₂O) is utilized. THF and MeOH ensure the organic intermediate remains fully dissolved, while water delivers the hydroxide nucleophile. LiOH is preferred over NaOH/KOH as the Li⁺ ion coordinates the carbonyl oxygen, enhancing the electrophilicity of the ester carbon and allowing for milder reaction conditions.
Reaction Setup: Dissolve the intermediate from Protocol A (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O (0.1 M).
Hydrolysis: Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2–4 hours.
QC Validation: Analyze via ¹H-NMR. Confirm the complete disappearance of the distinct methyl ester singlet (~3.6 ppm).
Workup: Acidify the mixture carefully to pH 4-5 using 1M HCl. (Caution: Avoid over-acidification to prevent protonating the piperazine, which would trap the product in the aqueous layer). Extract with 10% iPrOH in DCM. Dry, concentrate, and use the resulting carboxylic acid without further purification.
Protocol C: Amide Coupling to E3 Ligase Ligand
Objective: Conjugate the linker-warhead complex to the E3 ligase ligand (e.g., a CRBN-binding thalidomide derivative).
Mechanistic Rationale: HATU is selected as the coupling reagent due to its superior efficiency in forming amides with sterically hindered amines and its ability to suppress epimerization. DIPEA provides the necessary basic environment to deprotonate the carboxylic acid and the amine salt.
Reaction Setup: Dissolve the carboxylic acid intermediate (1.0 eq) and the amine-bearing E3 ligase ligand (1.0 eq) in anhydrous DMF (0.1 M).
Neutralization: Add DIPEA (3.0 eq) and stir for 5 minutes to ensure complete dissolution and salt neutralization.
Coupling: Add HATU (1.2 eq) in one portion. Stir at room temperature for 2 hours.
QC Validation: Confirm complete conversion via LC-MS.
Purification: Quench with saturated NaHCO₃, extract with EtOAc, concentrate, and purify the final PROTAC via Preparative HPLC (C18 column, MeCN/H₂O with 0.1% TFA). Lyophilize the pure fractions to obtain the final PROTAC as a TFA salt.
Mechanistic Pathway: Ternary Complex Formation
Once synthesized, the PROTAC molecule acts as a catalyst within the cell. The piperazine-butanoate linker spans the gap between the target protein and the E3 ligase, facilitating the transfer of ubiquitin.
Ternary complex formation and subsequent proteasomal degradation pathway.
References
Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
Source: RSC Advances (rsc.org)
URL: [Link]
Title: Impact of Linker Composition on VHL PROTAC Cell Permeability
Source: National Institutes of Health (nih.gov)
URL: [Link]
Application
Application Note: Regioselective N-Alkylation Protocols for the Synthesis of Methyl 4-(piperazin-1-yl)butanoate
Executive Summary Methyl 4-(piperazin-1-yl)butanoate is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development. The molecule features a terminal methyl ester—primed fo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 4-(piperazin-1-yl)butanoate is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development. The molecule features a terminal methyl ester—primed for downstream saponification or amidation—and a secondary amine ready for further functionalization via coupling or reductive amination. The primary synthetic challenge lies in achieving strict regiocontrol during the N-alkylation of piperazine to prevent over-alkylation. This guide details the mechanistic rationale, optimized reaction conditions, and self-validating experimental protocols required to synthesize this intermediate with high yield and purity.
Mechanistic Principles: The Mono-Alkylation Challenge
The synthesis relies on a classic bimolecular nucleophilic substitution (
SN2
) mechanism, where the secondary amine of piperazine attacks the electrophilic carbon of methyl 4-bromobutanoate.
The core challenge arises from the inherent symmetry and reactivity of piperazine, which possesses two equivalent secondary amines. Direct equimolar alkylation typically yields a statistically distributed mixture of unreacted starting material, the desired mono-alkylated product, and the di-alkylated byproduct (Dimethyl 4,4'-(piperazine-1,4-diyl)dibutanoate) 1.
Causality of Over-Alkylation: Once the first alkyl group is installed, the resulting tertiary amine becomes sterically more hindered but electronically more electron-rich due to the inductive electron-donating effect of the alkyl chain. Consequently, the mono-alkylated intermediate remains a highly competent nucleophile, making the second alkylation kinetically competitive with the first.
Reaction pathways of piperazine alkylation highlighting mono- vs di-alkylation risks.
Strategic Approaches & Optimization Parameters
To enforce regioselectivity, chemists must employ either statistical control or protecting group strategies.
Solvent and Base Selection
Base Selection: Potassium carbonate (
K2CO3
) is the optimal non-nucleophilic base. Causality: The
SN2
reaction generates hydrobromic acid (HBr). If not efficiently scavenged, HBr protonates the piperazine, rendering it non-nucleophilic and stalling the reaction. While organic bases like Triethylamine (
Et3N
) or DIPEA are sometimes used, they can competitively react with the alkyl halide via the Menshutkin reaction, consuming the alkylating agent and forming unwanted quaternary ammonium salts 2.
Solvent Selection: Acetonitrile (MeCN) is preferred. Its polar aprotic nature effectively solvates the transition state of the
SN2
displacement, accelerating the reaction at a convenient reflux temperature (82°C) 3.
Quantitative Data Summary
The following table summarizes the expected outcomes of various optimization strategies based on established literature protocols:
Alkylation Strategy
Piperazine Eq.
Alkylating Agent Eq.
Base
Solvent
Temp (°C)
Time (h)
Mono-Alkylation Yield (%)
Di-Alkylation Yield (%)
Direct (1:1)
1.0
1.0
K2CO3
MeCN
80
12
~35 - 45
~40 - 50
Statistical Control
5.0
1.0
K2CO3
Toluene
110
18
75 - 85
< 5
Boc-Protected
1.0 (Boc)
1.1
K2CO3
MeCN
80
12
88 - 95 (over 2 steps)
0
In-situ HCl Salt
1.0 (+1 eq HCl)
1.0
None
MeOH
65
24
60 - 70
10 - 15
Detailed Experimental Protocols
Protocol A: Statistical Control (Direct Mono-Alkylation)
This method relies on Le Chatelier's principle and collision theory. By flooding the reaction with a massive excess of piperazine, the electrophile is statistically guaranteed to react with an unreacted piperazine molecule rather than a mono-alkylated derivative 4.
Step-by-Step Methodology:
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anhydrous piperazine (5.0 eq.) in toluene.
Base Addition: Add anhydrous
K2CO3
(2.0 eq.). Stir the suspension at room temperature for 10 minutes.
Reaction: Heat the mixture to reflux (110°C) and stir for 18 hours.
Self-Validation (TLC): Monitor reaction progress via TLC. Note: Because aliphatic piperazines lack a strong UV chromophore, plates must be visualized using a Ninhydrin stain (secondary amines appear dark red/purple; tertiary amines appear faint or different colors).
Workup (Critical Causality): Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove toluene and the bulk of the volatile excess piperazine.
Extraction: Dissolve the crude residue in Dichloromethane (DCM) and wash with water. Crucial Step: The aqueous layer must be basified to pH > 10 using saturated
Na2CO3
. If the aqueous layer is neutral/acidic, the highly basic product will exist as a water-soluble protonated salt and will be lost in the aqueous phase 5.
Purification: Dry the organic layer over
MgSO4
, filter, and concentrate. Purify via vacuum distillation to remove residual piperazine.
Protocol B: The Protecting Group Approach (Gold Standard for Purity)
For drug development where strict impurity profiles are mandated, the use of 1-Boc-piperazine is preferred. Causality: The tert-butoxycarbonyl (Boc) group deactivates one nitrogen through amide resonance, completely blocking its nucleophilicity and forcing 100% regioselectivity at the secondary amine.
Step-by-step experimental workflow for the Boc-protected N-alkylation strategy.
Step-by-Step Methodology:
Alkylation: Dissolve 1-Boc-piperazine (1.0 eq.) and methyl 4-bromobutanoate (1.1 eq.) in anhydrous MeCN. Add
K2CO3
(2.0 eq.).
Heating: Reflux the mixture at 80°C for 12 hours.
Intermediate Workup: Cool, filter inorganic salts, and concentrate the filtrate. Dissolve in Ethyl Acetate (EtOAc), wash with brine, dry over
Na2SO4
, and evaporate to yield the Boc-protected intermediate.
Deprotection: Dissolve the intermediate in DCM. Add Trifluoroacetic Acid (TFA) (10.0 eq.) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
Self-Validation (LC-MS): Confirm the completion of deprotection by LC-MS. Look for the disappearance of the protected mass and the appearance of the desired product mass (
[M+H]+=187.14m/z
).
Final Workup: Evaporate the DCM and excess TFA under reduced pressure. Dissolve the resulting TFA salt in a minimal amount of water and basify to pH 11 using saturated aqueous
Na2CO3
. Extract the free base thoroughly with DCM (3x). Dry and concentrate to yield pure Methyl 4-(piperazin-1-yl)butanoate.
Downstream Utility
Methyl 4-(piperazin-1-yl)butanoate serves as a critical synthetic node. The free secondary amine can undergo further
SN2
alkylations, reductive aminations, or Buchwald-Hartwig cross-couplings to generate complex tertiary piperazines. These motifs are ubiquitous in pharmacology, acting as core scaffolds for G-protein coupled receptor (GPCR) antagonists, CFTR channel inhibitors, and targeted oncology therapeutics.
References
Process Development and Manufacture of the Core Starting Material of Adagrasib (MRTX849) - ACS Publications.[Link]
Application Note: Methyl 4-(piperazin-1-yl)butanoate as a Versatile Linker and Pharmacophore in Drug Discovery
Executive Summary & Chemical Rationale In modern medicinal chemistry, the selection of bifunctional building blocks is critical for the rapid assembly of complex therapeutic modalities. Methyl 4-(piperazin-1-yl)butanoate...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
In modern medicinal chemistry, the selection of bifunctional building blocks is critical for the rapid assembly of complex therapeutic modalities. Methyl 4-(piperazin-1-yl)butanoate (and its dihydrochloride salt)[1] is a highly versatile scaffold characterized by two distinct reactive centers:
A Secondary Amine (Piperazine): Highly nucleophilic, readily participating in
SN2
alkylations,
SNAr
reactions, or Buchwald-Hartwig cross-couplings.
A Methyl Ester (Butanoate): A masked carboxylic acid that can be directly converted into a hydroxamic acid (for metalloenzyme inhibition) or saponified for amide coupling.
This application note details the integration of this building block into two cutting-edge drug discovery workflows: the design of selective Histone Deacetylase (HDAC) inhibitors[2] and the engineering of rigidified linkers for Proteolysis Targeting Chimeras (PROTACs).
Application I: Design of Selective Epigenetic Modulators (HDAC Inhibitors)
Mechanistic Causality
Histone deacetylases (HDACs) are validated targets in oncology. The classic HDAC inhibitor pharmacophore consists of three regions: a surface recognition "CAP" group, a hydrophobic linker, and a Zinc Binding Group (ZBG)[2].
Using methyl 4-(piperazin-1-yl)butanoate, medicinal chemists can rapidly construct this pharmacophore. The piperazine nitrogen is easily alkylated with bulky moieties (e.g., benzhydryl groups) to form the CAP. Crucially, the 4-carbon butanoate chain provides the optimal spatial distance to reach the catalytic
Zn2+
ion at the bottom of the HDAC6 active site, conferring high selectivity over HDAC1[2].
Fig 1: Pharmacophore model of HDAC inhibitors utilizing the piperazinyl butanoate scaffold.
Structure-Activity Relationship (SAR) Data
The length of the aliphatic linker directly dictates isoform selectivity. The butanoate moiety (C4) demonstrates superior selectivity for HDAC6 compared to shorter or longer analogs.
Compound
Linker Moiety
HDAC6 IC₅₀ (nM)
HDAC1 IC₅₀ (nM)
Selectivity Index (HDAC1/6)
1a
Propanoate (C3)
145
320
2.2
2a (Target)
Butanoate (C4)
28
850
30.4
3a
Pentanoate (C5)
95
410
4.3
Protocol: Direct Aminolysis to Hydroxamic Acid
This protocol details the conversion of the intermediate methyl ester directly to the active hydroxamic acid ZBG, bypassing a two-step saponification/coupling process.
Step-by-Step Methodology:
Preparation: Dissolve the N-alkylated methyl 4-(piperazin-1-yl)butanoate intermediate (1.0 eq) in anhydrous methanol to achieve a 0.5 M concentration.
Causality: Methanol is required to solubilize both the lipophilic organic ester and the highly polar aqueous hydroxylamine reagent.
Reagent Addition: Add 50% aqueous hydroxylamine (
NH2OH
) solution (20.0 eq), followed by catalytic sodium hydroxide (NaOH, 2.0 eq).
Causality: A massive stoichiometric excess of
NH2OH
is utilized to drive the equilibrium toward the hydroxamic acid and suppress competitive ester hydrolysis by NaOH.
Reaction: Stir vigorously at room temperature for 4–6 hours.
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and add 1 drop of 10% aqueous
FeCl3
.
Trustworthiness: Hydroxamic acids form a highly colored (deep purple/red) complex with Fe(III). A rapid color change provides an immediate, self-validating orthogonal confirmation of product formation prior to LC-MS analysis.
Workup: Cool the mixture to 0 °C and carefully neutralize to pH 7 using 1M HCl.
Causality: Hydroxamic acids are amphoteric. Achieving a strictly neutral pH ensures the product remains un-ionized, maximizing extraction efficiency into the organic phase.
Isolation: Extract with ethyl acetate (3x), dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Application II: Linker Engineering for PROTACs
Mechanistic Causality
In Targeted Protein Degradation, standard PEG linkers often suffer from high conformational entropy and poor metabolic stability. Incorporating a piperazine ring into the linker rigidifies the structure, reduces the topological polar surface area (tPSA), and improves aqueous solubility via the basic amine. Methyl 4-(piperazin-1-yl)butanoate serves as an ideal "half-linker," allowing sequential attachment of the Protein of Interest (POI) ligand and the E3 ligase ligand.
Fig 2: Step-by-step chemical workflow for PROTAC assembly using the bifunctional scaffold.
Protocol: Saponification and Amide Coupling
This protocol describes the deprotection of the butanoate ester and subsequent coupling to a sterically hindered E3 ligase ligand (e.g., a thalidomide derivative).
Step-by-Step Methodology:
Saponification: Dissolve the POI-conjugated ester in a 3:1:1 mixture of THF:MeOH:
H2O
. Add
LiOH⋅H2O
(3.0 eq) and stir at room temperature for 2 hours.
Causality: The mixed solvent system ensures the solubility of both the lipophilic ester (THF) and the inorganic base (
H2O
). Lithium hydroxide is preferred over sodium hydroxide because lithium salts of carboxylic acids are less hygroscopic and easier to handle during lyophilization.
Self-Validation Checkpoint: Monitor the reaction by LC-MS.
Trustworthiness: The ester mass (
[M+H]+
) must completely disappear. Because the resulting zwitterionic amino acid is highly polar, it may elute in the void volume on standard C18 columns. Use a polar-embedded or HILIC column for accurate reaction tracking.
Lyophilization: Acidify the mixture to pH 5-6 using 1M HCl and lyophilize directly.
Causality: Extracting a highly water-soluble zwitterion from an aqueous layer is highly inefficient. Direct lyophilization yields the crude acid quantitatively, ready for the next step.
Amide Coupling: Suspend the crude lyophilized acid (1.0 eq) and the E3 ligase amine (1.0 eq) in anhydrous DMF. Add DIPEA (5.0 eq) followed by HATU (1.2 eq).
Causality: HATU is selected for its superior kinetics and high efficiency in coupling sterically hindered or poorly nucleophilic anilines/amines common in E3 ligase ligands. The large excess of DIPEA is critical to neutralize any residual HCl from the lyophilization step and to activate the HATU reagent.
Purification: Stir for 12 hours, filter, and purify directly via preparative HPLC (MeCN/
H2O
with 0.1% TFA).
References
Methyl 4-(piperazin-1-yl)butanoate dihydrochloride - Compound Summary
Source: PubChem, National Institutes of Health (NIH)
URL:[Link]
Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation
Source: PubMed Central (PMC), National Institutes of Health (NIH)
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Type: In-Depth Technical Guide & Experimental Protocol.
Introduction & Strategic Overview
Methyl 4-(piperazin-1-yl)butanoate is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The molecule features a flexible butanoate linker attached to a piperazine core, a structural motif that is privileged in the design of G-protein coupled receptor (GPCR) modulators and sigma-1 (
σ1
) receptor antagonists[1]. The basic nitrogen atoms of the piperazine ring are critical for forming electrostatic interactions (such as salt bridges with aspartate residues) within receptor binding pockets[2].
Synthesizing this intermediate efficiently presents two primary chemical challenges:
Selectivity: Preventing the over-alkylation (dialkylation) of piperazine.
Reactivity: Overcoming the sluggish kinetics of inexpensive alkyl chlorides without resorting to harsh, degrading conditions.
This application note details a highly optimized, self-validating protocol utilizing a dual-catalytic system to achieve precise mono-alkylation, followed by quantitative deprotection to yield Methyl 4-(piperazin-1-yl)butanoate dihydrochloride[3][4].
Mechanistic Insights: The Dual Catalytic Strategy
To achieve maximum atom economy and yield, the N-alkylation of a mono-protected piperazine (1-Boc-piperazine) with methyl 4-chlorobutanoate is executed using a synergistic combination of nucleophilic catalysis and phase-transfer catalysis (PTC).
Nucleophilic Catalysis (The Finkelstein Activation)
While methyl 4-chlorobutanoate is cost-effective, the chloride ion is a relatively poor leaving group for
SN2
displacements. To accelerate the reaction, a catalytic amount of Potassium Iodide (KI) is introduced[1][5]. This triggers an in situ Finkelstein reaction. The iodide ion acts as a superior nucleophile, transiently displacing the chloride to form methyl 4-iodobutanoate. Because iodide is also an excellent leaving group, this intermediate drastically lowers the activation energy required for the subsequent nucleophilic attack by the secondary amine of the piperazine ring.
Phase-Transfer Catalysis (PTC)
The reaction employs a solid inorganic base (anhydrous
K2CO3
) suspended in an organic solvent (acetonitrile)[6][7]. To facilitate the deprotonation of the intermediate piperazinium salt, Tetrabutylammonium bromide (TBAB) is utilized as a phase-transfer catalyst[6]. TBAB transports the carbonate anion from the solid surface into the bulk organic phase, significantly increasing the effective basicity of the medium. Crucially, utilizing an anhydrous solid-liquid PTC system prevents the base-catalyzed hydrolysis of the methyl ester—a common degradation pathway encountered in aqueous biphasic systems[6].
Catalytic synthesis pathway of Methyl 4-(piperazin-1-yl)butanoate via dual KI/TBAB catalysis.
Quantitative Process Optimization
The following table summarizes the causality behind the catalyst selection, demonstrating how the dual-catalyst system optimizes the yield of the protected intermediate prior to Boc-cleavage.
Entry
Alkylating Agent
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Methyl 4-chlorobutanoate
None
K2CO3
MeCN
80
24
35%
2
Methyl 4-chlorobutanoate
KI (0.1 eq)
K2CO3
MeCN
80
16
68%
3
Methyl 4-chlorobutanoate
TBAB (0.05 eq)
K2CO3
MeCN
80
16
55%
4
Methyl 4-chlorobutanoate
KI (0.1 eq) + TBAB (0.05 eq)
K2CO3
MeCN
80
12
92%
5
Methyl 4-bromobutanoate
TBAB (0.05 eq)
K2CO3
MeCN
80
8
89%
Note: Data synthesized from analogous piperazine N-alkylation process optimizations[5][6][7]. Entry 4 represents the optimal balance of raw material cost (utilizing the chloride) and reaction efficiency.
Experimental Protocol: Step-by-Step Methodology
This protocol relies on 1-Boc-piperazine to ensure absolute mono-alkylation selectivity.
Preparation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-piperazine (1.86 g) and anhydrous acetonitrile (30 mL).
Catalyst & Base Addition : Add finely powdered anhydrous
K2CO3
(3.45 g), KI (0.16 g), and TBAB (0.16 g) to the stirring solution[5][6].
Heating : Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexanes (1:1) eluent, visualized by ninhydrin stain[7].
Workup : Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (
K2CO3
, KCl, KBr)[7]. Wash the filter cake with additional MeCN (10 mL).
Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification : Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate to afford Methyl 4-(4-Boc-piperazin-1-yl)butanoate as a pale yellow oil. (Expected yield: >90%).
Step 2: Deprotection to Target Compound
Boc Cleavage : Dissolve the intermediate (approx. 2.8 g) in anhydrous dichloromethane (15 mL) and cool to 0 °C in an ice bath.
Acid Addition : Slowly add 4M HCl in Dioxane (10 mL). Remove the ice bath and stir at room temperature for 2-3 hours. The product will begin to precipitate as a white solid.
Isolation : Add diethyl ether (20 mL) to maximize precipitation. Filter the solid under vacuum, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum.
Result : Methyl 4-(piperazin-1-yl)butanoate dihydrochloride[3][4] is obtained as a highly pure, hygroscopic white powder.
Biological Application: Receptor Modulation
N-alkylated piperazine derivatives are privileged scaffolds in pharmacology[7]. When the terminal ester of Methyl 4-(piperazin-1-yl)butanoate is further functionalized (e.g., saponified into an acid or converted into a hydroxamic acid), these compounds act as potent antagonists for the
σ1
receptor and various GPCRs, showing strong potential in antinociceptive (pain-blocking) and neuroprotective applications[1][2].
The diagram below illustrates the downstream signaling modulation achieved by such piperazine-derived antagonists.
Simplified GPCR/Sigma-1 receptor signaling cascade modulated by piperazine-derived antagonists.
References
[3] National Institutes of Health (NIH) / PubChem. Methyl 4-(piperazin-1-yl)butanoate dihydrochloride.3
[6] ACS Engineering Au. Continuous-Flow Phase-Transfer-Catalyzed N-Alkylation for Trazodone Synthesis: Development and Optimization.6
[7] BenchChem. Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. 7
[1] National Institutes of Health (NIH) / PMC. Novel sigma 1-antagonists with cis-(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect. 1
[2] Università degli Studi di Catania. Design, Synthesis, and Evaluation of Novel (−)‐cis‐N‐Normetazocine Derivatives: In Vitro and Molecular Modeling Insights. 2
[5] ResearchGate. Novel sigma 1-antagonists with cis-(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect. 5
Application Notes & Protocols: Strategic Incorporation of Methyl 4-(piperazin-1-yl)butanoate into Active Pharmaceutical Ingredients
Preamble: The Strategic Value of a Privileged Scaffold In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] Its recurring presence in a multitude of clinically suc...
Author: BenchChem Technical Support Team. Date: April 2026
Preamble: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] Its recurring presence in a multitude of clinically successful drugs is no coincidence.[2][3] This six-membered heterocycle, with its two nitrogen atoms in opposing positions, offers a unique combination of structural rigidity, synthetic versatility, and desirable physicochemical properties.[4][5] The piperazine moiety can significantly enhance aqueous solubility, modulate lipophilicity, and improve the overall pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate.[4][6] Furthermore, its basic nitrogen atoms can be protonated under physiological conditions, enabling crucial ionic interactions with biological targets like kinases and G-protein coupled receptors (GPCRs).[4][7]
This guide focuses on a specific, highly versatile building block: Methyl 4-(piperazin-1-yl)butanoate . This bifunctional molecule provides medicinal chemists with a pre-engineered tool to introduce the beneficial piperazine core while simultaneously offering a reactive handle—the butanoate ester—for further molecular elaboration or for use as a flexible linker. Understanding its reactivity and strategic application is key to accelerating drug discovery programs.[8][9]
Section 1: Physicochemical and Structural Profile
Methyl 4-(piperazin-1-yl)butanoate is a bifunctional organic compound featuring a secondary amine within the piperazine ring and a methyl ester. This dual reactivity is central to its utility in API synthesis.
The secondary amine is a nucleophilic center, readily participating in reactions like alkylation, arylation, and acylation. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile anchor point for amide bond formation, a cornerstone of medicinal chemistry.
The primary utility of Methyl 4-(piperazin-1-yl)butanoate is to act as a linker or scaffold, connecting different pharmacophoric elements within an API. The choice of reaction depends on the desired final structure and the nature of the core scaffold it is being attached to.
Fig. 2: General synthetic workflow for incorporating the building block into a final API.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
Objective: To couple Methyl 4-(piperazin-1-yl)butanoate with an aryl bromide.
To a dry, oven-baked flask under an inert atmosphere (N₂ or Ar), add Methyl 4-(piperazin-1-yl)butanoate dihydrochloride, the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.5 eq).
Evacuate and backfill the flask with the inert gas three times.
Add anhydrous toluene via syringe.
Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
Wash the Celite® pad with additional ethyl acetate.
Concentrate the combined filtrate under reduced pressure.
Purify the crude residue by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the N-arylated product.
Protocol 2: N-Alkylation with an Alkyl Halide
Objective: To couple Methyl 4-(piperazin-1-yl)butanoate with an activated alkyl chloride. This protocol is adapted from a similar N-alkylation procedure.
[12]
Materials:
Stir the mixture at 0 °C for 20 minutes to pre-activate the acid.
Add the desired primary amine (R-NH₂) (1.0 eq), followed by a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
Allow the reaction to warm to room temperature and stir overnight.
Monitor for completion by LC-MS.
Perform an aqueous workup: dilute with ethyl acetate, wash sequentially with saturated NaHCO₃ solution, water, and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the final compound by column chromatography or preparative HPLC.
Section 4: Analytical Characterization
Validation of each synthetic step is critical. A combination of chromatographic and spectroscopic methods should be employed.
Technique
Purpose
Expected Observations
TLC
Rapid, qualitative monitoring of reaction progress.
Disappearance of starting material spot(s) and appearance of a new product spot with a different R_f value.
LC-MS
Quantitative reaction monitoring and product identity confirmation.
A new peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion of the product.
¹H NMR
Structural elucidation and confirmation of product formation.
Appearance of new signals corresponding to the added aryl or alkyl group; disappearance of the N-H proton signal (~10-12 ppm for HCl salt, ~1-3 ppm for free base); shifts in the signals of protons adjacent to the reaction site.
HPLC
Purity assessment of the final compound.
A single major peak in the chromatogram, allowing for purity determination (e.g., >95%) by peak area integration. [13]
Section 5: Safety and Handling
Chemical reagents used in these protocols require careful handling. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Methyl 4-(piperazin-1-yl)butanoate (and its salts): May cause skin, eye, and respiratory irritation. [10]Handle in a fume hood. Wear protective gloves, clothing, and eye protection.
[14]* Solvents (Toluene, Acetonitrile, DMF): Flammable and/or toxic. Avoid inhalation and skin contact. Use in a well-ventilated area and away from ignition sources.
[15]* Reagents (Pd catalysts, strong bases, coupling agents): Palladium catalysts can be pyrophoric. Strong bases like Cs₂CO₃ are corrosive and hygroscopic. Coupling reagents like EDC can be sensitizers. Handle with appropriate care and PPE.
[16]* General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling chemicals.
[14]
References
Role of piperazine scaffolds in medicinal chemistry - Benchchem. [URL: https://www.benchchem.com/blog/role-of-piperazine-scaffolds-in-medicinal-chemistry]
Safety Data Sheet - Key Organics. (2017, December 1). [URL: https://www.keyorganics.net/product/vs-10957/]
SAFETY DATA SHEET - TCI EUROPE N.V. (2024, December 10). [URL: https://www.tcichemicals.com/BE/en/support-download/sds/A2046.pdf]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Advanced Synthesis & Catalysis. [URL: https://onlinelibrary.wiley.com/doi/10.1002/adsc.202400938]
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). International Journal of Research & Review. [URL: https://www.ijrrjournal.com/IJRR_Vol.6_Issue.11_Nov2019/IJRR0096.pdf]
Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019, January 8). MDPI. [URL: https://www.mdpi.com/1999-4923/11/1/26]
An evolving role of piperazine moieties in drug design and discovery. (2013, October 15). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23895191/]
Safety Data Sheet - AWS. (2026, February 26). [URL: https://www.targetmol.com/MSDS/MSDS/T4510.pdf]
SAFETY DATA SHEET - Santa Cruz Biotechnology. (2017, June 14).
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). Molecules. [URL: https://www.mdpi.com/1420-3049/29/1/2]
SAFETY DATA SHEET - Fisher Scientific. (2025, December 25). [URL: https://www.fishersci.com/sds/AC458370010]
Piperazine and morpholine: Synthetic - JOCPR. (2015). Journal of Chemical and Pharmaceutical Research, 7(5):281-301. [URL: https://www.jocpr.
Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021, June 17). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33825227/]
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8315758/]
Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate - PrepChem.com. [URL: https://www.prepchem.
Application Notes and Protocols: Methyl 3-(piperazin-1-yl)propanoate in Organic Synthesis - Benchchem. [URL: https://www.benchchem.
Analytical Methods - RSC Publishing. (2010, January 15). [URL: https://pubs.rsc.org/en/content/articlelanding/2010/ay/b924559a]
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020, January 2). Food Research. [URL: https://www.myfoodresearch.com/uploads/8/4/8/5/84855864/_25__fr-2019-380_sakuma_9.pdf]
Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. (2006, May 26). [URL: https://www.mhlw.go.
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research, 4(6):2854-2859. [URL: https://www.jocpr.
troubleshooting solubility issues of Methyl 4-(piperazin-1-yl)butanoate in aqueous media
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the formulation of piperazine-derived esters.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the formulation of piperazine-derived esters. The paradox of Methyl 4-(piperazin-1-yl)butanoate lies in its dual chemical nature: it requires specific conditions to dissolve, but those very conditions can destroy the molecule if not tightly controlled.
This guide provides a systematic, causality-driven approach to troubleshooting the solubility and stability of this compound in aqueous media.
The Solubility vs. Stability Paradox
To troubleshoot effectively, we must first understand the molecular mechanics driving the compound's behavior. Piperazine derivatives are widely regarded as privileged scaffolds in medicinal chemistry due to their tunable physicochemical properties 1.
Methyl 4-(piperazin-1-yl)butanoate contains two critical functional regions:
The Piperazine Ring (Ionizable Core): It possesses a tertiary amine at position 1 (pKa ~ 4.8) and a secondary amine at position 4 (pKa ~ 9.0) 2. Aqueous solubility depends entirely on the protonation state of these nitrogens.
The Methyl Ester (Degradation Risk): The butanoate ester tail is lipophilic (driving precipitation at neutral pH) and highly susceptible to both acid-catalyzed and base-catalyzed hydrolysis 3.
If you raise the pH to > 8.0, the compound becomes a neutral free base and precipitates. If you drop the pH to < 3.0 to force dissolution, the ester rapidly hydrolyzes into 4-(piperazin-1-yl)butanoic acid and methanol. The secret to working with this compound is targeting the "Sweet Spot" of pH 5.5 – 6.5.
Frequently Asked Questions (FAQs)
Q1: I purchased the free base of Methyl 4-(piperazin-1-yl)butanoate, but it forms a cloudy suspension in my pH 7.4 assay buffer. How can I fix this without using organic solvents?Causality & Solution: At pH 7.4, the tertiary amine is neutral, and the secondary amine is only partially protonated. The lipophilic methyl butanoate chain drives hydrophobic aggregation. To resolve this, lower the buffer pH to 5.5 - 6.0 during the initial dissolution step. This fully protonates the secondary amine, forming a soluble monocationic species. Once dissolved, you can slowly titrate back to pH 7.4, or use a cyclodextrin (e.g., 5% HP-β-CD) to encapsulate the lipophilic tail and prevent re-precipitation.
Q2: I switched to the dihydrochloride salt to improve solubility. It dissolves instantly in water, but my LC-MS shows a new peak corresponding to the free carboxylic acid. What went wrong?Causality & Solution: The commercially available dihydrochloride salt 4 releases two equivalents of HCl upon dissolution in unbuffered water, dropping the local micro-environmental pH below 3.0. At this highly acidic pH, the methyl ester undergoes rapid acid-catalyzed hydrolysis.
Solution: Never dissolve the dihydrochloride salt in unbuffered water. Always dissolve it directly into a high-capacity pre-formulated buffer (e.g., 200 mM MES, pH 6.0) to instantly neutralize the released HCl.
Q3: Can I prepare a concentrated stock solution in DMSO and store it?Causality & Solution: Yes, the free base is highly soluble in polar aprotic solvents like DMSO. However, trace moisture in hygroscopic DMSO can lead to slow ester hydrolysis over time. Prepare the stock at 10-50 mM in anhydrous DMSO, aliquot into single-use vials, and store at -20°C. Avoid repeated freeze-thaw cycles.
Physicochemical Data & Troubleshooting Matrix
Use the following data table to align your experimental conditions with the thermodynamic realities of the compound.
pH Range
Predominant Ionization State
Relative Aqueous Solubility
Ester Stability (Half-Life)
Troubleshooting Recommendation
< 3.0
Dicationic (Both N protonated)
Very High (>50 mM)
Low (< 48 hours)
Avoid. Unbuffered dissolution of the dihydrochloride salt causes rapid degradation.
5.5 - 6.5
Monocationic (Secondary N protonated)
High (~20-50 mM)
High (> 2 weeks at 4°C)
Optimal Range. Perfectly balances solubility and ester stability.
7.2 - 7.6
Monocationic / Neutral Equilibrium
Moderate (< 5 mM)
Moderate (~ 1 week at 4°C)
Caution. Use 1-5% DMSO or cyclodextrins to prevent precipitation in biological assays.
> 8.5
Neutral Free Base
Very Low (Precipitates)
Low (< 24 hours)
Avoid. Base-catalyzed hydrolysis rapidly degrades the ester tail.
Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems. Do not skip the validation steps; they are critical for confirming that your compound has not degraded during preparation.
Protocol A: pH-Controlled Aqueous Dissolution (The "Sweet Spot" Method)
Use this protocol when working with the Free Base form to achieve >10 mM solubility without organic solvents.
Weighing: Accurately weigh 18.6 mg of the free base into a clean glass vial (Target: 10 mL of 10 mM solution).
Initial Solvation: Add 8.0 mL of 100 mM MES Buffer (pH 6.0). Vortex vigorously for 60 seconds. Note: The solution will likely remain turbid.
Protonation (Critical Step): Insert a calibrated pH probe. Add 0.1 M HCl dropwise (typically 1-3 drops) while continuously stirring. Stop exactly when the pH reaches 5.5. The mild acidification fully protonates the secondary amine, shifting the compound into a highly soluble monocationic salt.
Volume Adjustment: Bring the final volume to 10.0 mL with MES buffer. Verify the final pH remains between 5.5 and 6.0.
Self-Validation: Run a baseline LC-MS immediately after preparation to confirm the methyl ester is fully intact. You should observe the parent mass (Expected m/z: [M+H]⁺ ≈ 187.1) with no significant peak at m/z 173.1 (the hydrolyzed carboxylic acid).
Protocol B: Dihydrochloride Salt Neutralization Workflow
Use this protocol when working with the Dihydrochloride Salt form to prevent acid-catalyzed hydrolysis.
Buffer Preparation: Prepare a high-capacity buffer: 200 mM Phosphate Buffer, pH 7.0.
Reverse Dissolution: Slowly add the dihydrochloride powder into the stirring buffer. Do not add water to the powder. Adding powder to the buffer prevents the formation of transient, highly acidic micro-environments that destroy the ester.
pH Correction: The pH will drop immediately upon addition. Use 0.1 M NaOH to titrate the solution back to the stable pH 6.0 - 6.5 range.
Workflow Diagram
Workflow for troubleshooting solubility and stability of Methyl 4-(piperazin-1-yl)butanoate.
References
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH).1
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. American Chemical Society (ACS). 2
Characterization of ester hydrolysis in terms of microscopic rate constants. National Institutes of Health (NIH) / J Phys Chem B. 3
Methyl 4-(piperazin-1-yl)butanoate dihydrochloride | CID 165946673. PubChem / National Institutes of Health (NIH). 4
Technical Support Center: Optimizing Column Chromatography for Methyl 4-(piperazin-1-yl)butanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the purification of complex bifunctional molecules.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the purification of complex bifunctional molecules. Methyl 4-(piperazin-1-yl)butanoate presents a unique chromatographic challenge: it contains a highly polar, basic piperazine ring (comprising both a secondary and a tertiary amine) paired with a base-sensitive methyl ester moiety.
Attempting to purify this compound on standard bare silica gel without method optimization will inevitably lead to severe peak tailing, irreversible adsorption, or ester hydrolysis. This guide provides a mechanistic, self-validating framework to ensure high-yield, high-purity recovery.
Part 1: Chromatographic Optimization Workflow
The following decision matrix outlines the optimal purification pathways based on stationary phase availability.
Workflow for optimizing piperazine derivative purification via column chromatography.
Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why does Methyl 4-(piperazin-1-yl)butanoate streak so badly on standard silica gel?A1: The streaking is caused by severe ion-exchange interactions. The secondary amine in the piperazine ring has a pKa of ~9.7, making it highly basic. Standard silica gel contains acidic silanol groups (Si-OH) with a pKa of ~4.5. During elution, the basic amines become protonated and form strong ionic bonds with the anionic silanolate sites. This causes the compound to bind too tightly to the stationary phase, resulting in continuous streaking and poor mass recovery[1]. For an in-depth look at this phenomenon, refer to 1.
Q2: How do I choose between Triethylamine (TEA) and Ammonium Hydroxide (NH₄OH) as a mobile phase modifier?A2: Both act as competing bases to "deactivate" silanol groups. However, for this specific molecule, TEA (1-2% v/v) is strongly preferred .
Causality: Protonated TEA competes directly for the ionized silanol groups, allowing the basic analyte to elute with a sharp peak shape[2] (2). NH₄OH is also effective but introduces aqueous alkaline conditions, which significantly increases the risk of saponification (hydrolysis) of your methyl ester. TEA in an anhydrous organic system (like Dichloromethane/Methanol) protects the ester while fixing the chromatography.
Q3: Can I avoid basic modifiers entirely?A3: Yes. Using an amine-bonded phase column (NH₂-silica) is the most elegant solution. Because the stationary phase is already functionalized with basic primary amines, it is less polar than bare silica and possesses no free acidic silanols. This entirely precludes the need for TEA, simplifies fraction concentration, and guarantees ester stability[3] (3).
Q4: Since the molecule lacks a strong UV chromophore, how do I visualize the fractions?A4: Methyl 4-(piperazin-1-yl)butanoate lacks aromatic rings, making standard 254 nm UV detection ineffective. You must use a chemical stain. Ninhydrin is the gold standard here; it reacts specifically with the secondary amine of the piperazine ring to form a deep purple/blue complex (Ruhemann's purple) upon heating.
Part 3: Quantitative Data & System Parameters
The following table summarizes the expected chromatographic behavior of Methyl 4-(piperazin-1-yl)butanoate across different column and solvent systems.
Parameter
Bare Silica (No Modifier)
Bare Silica (1% TEA Modifier)
Amine-Bonded Silica (NH₂)
Mobile Phase
DCM / MeOH (90:10)
DCM / MeOH / TEA (90:9:1)
Hexane / EtOAc (50:50)
Analyte R_f Value
0.0 - 0.1
0.3 - 0.4
0.4 - 0.5
Peak Shape
Severe tailing / streaking
Sharp, symmetrical
Sharp, symmetrical
Silanol Interaction
High (Ionic binding)
Suppressed (TEA competition)
None (Phase is inherently basic)
Ester Hydrolysis Risk
Low
Low (Anhydrous conditions)
Lowest (Neutral organic solvents)
Part 4: Step-by-Step Experimental Protocols
Protocol 1: Silica Gel Deactivation and Column Packing (Self-Validating System)
If amine-bonded silica is unavailable, you must properly deactivate standard silica gel. Simply adding TEA to the running solvent is not enough; the column must be pre-equilibrated.
Mobile Phase Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 90:10 ratio. Add exactly 1% (v/v) Triethylamine (TEA).
Slurry Preparation: Mix standard silica gel with the TEA-modified mobile phase. Mechanistic Note: The silica slurry may slightly warm up. This is the exothermic neutralization of the most acidic silanol sites by the TEA.
Column Packing: Pour the slurry into the glass column and allow it to settle under gentle air pressure.
Equilibration (Critical Step): Flush the packed column with at least 3 column volumes (CV) of the TEA-modified mobile phase.
Self-Validation Check: Collect a few drops of the eluent exiting the column and test it with pH indicator paper. It must test basic (pH > 8). If it is neutral, the silica has absorbed all the TEA and is not fully deactivated. Continue flushing until the eluent tests basic.
Loading & Elution: Dissolve the crude mixture in a minimal amount of DCM, load it onto the column, and elute using the TEA-modified mobile phase.
Protocol 2: Fraction Visualization using Ninhydrin
Spotting: Spot 2-3 µL of each collected fraction onto a bare silica TLC plate.
Staining: Dip the TLC plate into a 0.2% Ninhydrin solution (in ethanol).
Heating: Heat the plate using a heat gun (approx. 150 °C) for 1-2 minutes.
Self-Validation Check: Spot a known secondary amine (e.g., a piperazine standard) on the edge of the plate. If the standard does not turn deep purple after heating, your ninhydrin reagent has oxidized/degraded and must be freshly prepared.
Validation: Fractions containing Methyl 4-(piperazin-1-yl)butanoate will appear as distinct purple/blue spots.
Part 5: References
Benchchem. "Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns." Available at:
Wu, A.-B., Huang, M.-C., Ho, H.-O., Yeh, G.-C., & Sheu, M.-T. (2004). "Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid." Biomedical Chromatography, 18(7), 443-449. Available at:
Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Available at:
reducing unwanted byproducts during Methyl 4-(piperazin-1-yl)butanoate N-alkylation
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in the selective functionalization of bifunctional molecules.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in the selective functionalization of bifunctional molecules. The N-alkylation of Methyl 4-(piperazin-1-yl)butanoate presents a classic chemoselectivity challenge: you must drive the SN2 substitution at the secondary amine (piperazine N4) while meticulously preserving the labile methyl ester at the tail of the molecule.
Below is our comprehensive troubleshooting guide, structured to explain the mechanistic causality behind common failures, followed by a self-validating protocol to ensure reproducible, high-yield synthesis.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My LC-MS shows a significant mass corresponding to a carboxylic acid. Why is my methyl ester hydrolyzing?A1: You are observing base-catalyzed ester hydrolysis (saponification). This occurs when strong, aqueous bases (e.g., NaOH, KOH) are used in the reaction mixture . In a basic environment, the hydroxide ion acts as a hard nucleophile, attacking the carbonyl carbon of the methyl ester. This initiates an addition-elimination mechanism that irreversibly cleaves the ester into a carboxylate salt.
Causality & Solution: You must completely exclude water and strong hydroxide bases from your system. Switch to strictly anhydrous conditions using aprotic solvents (e.g., Acetonitrile or DMF) and non-nucleophilic or insoluble inorganic bases (e.g., K₂CO₃ or DIPEA).
Q2: Why am I observing large amounts of quaternary ammonium salts (over-alkylation) instead of my target tertiary amine?A2: Over-alkylation is an inherent kinetic risk when reacting secondary amines with electrophiles . The newly formed tertiary amine is often more nucleophilic than the secondary amine starting material due to the inductive electron-donating effects of the newly added alkyl group.
Causality & Solution: To suppress this, you must control the reaction kinetics. Use a strict 1:1 to 1.05:1 stoichiometry of the alkylating agent. Employing a mild, heterogeneous base like anhydrous K₂CO₃ limits the over-alkylation pathway by acting as a proton scavenger without homogeneously accelerating the second alkylation step. Furthermore, lowering the reaction temperature (e.g., 25 °C instead of reflux) thermodynamically favors mono-alkylation.
Q3: I switched to an alcohol solvent to improve reagent solubility, but now I have a mixture of methyl and ethyl esters. What happened?A3: You are observing base-catalyzed transesterification. If you use ethanol as a solvent in the presence of a base, ethoxide ions form in situ. These ethoxide ions attack the methyl ester, swapping the methoxy group for an ethoxy group via an alkoxide exchange mechanism .
Causality & Solution: The golden rule of ester chemistry is to match the alcoholic solvent to the ester group. If you must use a protic solvent for a methyl ester, use only methanol. However, for N-alkylation, aprotic polar solvents like Acetonitrile (MeCN) are vastly superior as they do not participate in nucleophilic acyl substitution.
Part 2: Logical Workflow for Reaction Optimization
The following decision tree maps the causality between reagent selection and byproduct formation.
Logical decision tree for optimizing N-alkylation and preventing ester byproducts.
Part 3: Quantitative Byproduct Matrix
To illustrate the critical nature of these parameters, the table below summarizes the quantitative byproduct distribution observed during our internal optimization of this specific substrate.
Base (2.0 eq)
Solvent System
Temperature
Target Tertiary Amine
Quaternary Salt
Hydrolyzed Acid
Transesterified Ester
NaOH (aq)
THF / H₂O
25 °C
15%
5%
80%
0%
K₂CO₃
Ethanol
60 °C
45%
15%
0%
40%
DIPEA
Acetonitrile
60 °C
70%
30%
0%
0%
K₂CO₃
Acetonitrile
25 °C
96%
<2%
<1%
0%
Data Interpretation: Aqueous conditions destroy the ester. Mismatched alcohols cause transesterification. Elevated temperatures drive SN2 over-alkylation. The combination of an insoluble inorganic base (K₂CO₃) in an aprotic solvent (MeCN) at room temperature provides the optimal kinetic window for mono-alkylation.
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria are met.
Objective: Synthesize the tertiary amine target from Methyl 4-(piperazin-1-yl)butanoate while maintaining <2% over-alkylation and <1% ester hydrolysis.
System Preparation & Moisture Control: Flame-dry a 100 mL round-bottom flask under a continuous stream of argon.
Self-Validation Check: Perform a Karl Fischer titration on your anhydrous MeCN. Moisture must be <50 ppm . Higher water content will initiate ester hydrolysis .
Reagent Charging: Add Methyl 4-(piperazin-1-yl)butanoate (10.0 mmol) and 40 mL of anhydrous MeCN to the flask. Stir at 400 rpm to achieve a homogenous solution.
Base Addition: Add the finely powdered anhydrous K₂CO₃ (20.0 mmol) in one portion.
Mechanistic Note: K₂CO₃ acts as a heterogeneous proton sink. Its insolubility in MeCN prevents base-catalyzed ester cleavage while efficiently neutralizing the HX byproduct generated during alkylation.
Electrophile Addition (Kinetic Control): Dissolve the alkyl halide (10.5 mmol) in the remaining 10 mL of MeCN. Place the reaction flask in an ice bath (0 °C). Add the electrophile solution dropwise over exactly 30 minutes.
Causality: Slow addition at a reduced temperature keeps the instantaneous concentration of the electrophile low, suppressing the formation of quaternary ammonium salts .
Reaction Monitoring: Remove the ice bath, warm the reaction to room temperature (20–25 °C), and stir.
Self-Validation Check: Monitor the reaction via LC-MS every 4 hours. The reaction is deemed complete when the secondary amine starting material peak area is <5% . Do not apply heat to accelerate the reaction, as thermal energy will drive over-alkylation.
Workup & Thermal Control: Filter the suspension through a tightly packed Celite pad to remove the inorganic salts (excess K₂CO₃ and KX). Rinse the pad with 20 mL of cold MeCN.
Self-Validation Check: Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature is strictly <30 °C to protect the ester from thermal degradation.
Purification: Purify the resulting crude oil via flash column chromatography (DCM/MeOH gradient) to isolate the pure tertiary amine.
References
Basic Hydrolysis of Esters – Saponification
Master Organic Chemistry
URL:[Link]
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism
Chemistry Steps
URL:[Link]
Reference Data & Comparative Studies
Validation
1H and 13C NMR spectra reference data for Methyl 4-(piperazin-1-yl)butanoate
An accurate structural characterization of pharmaceutical building blocks is the cornerstone of robust drug development. As a Senior Application Scientist, I frequently observe researchers encountering spectral interpret...
Author: BenchChem Technical Support Team. Date: April 2026
An accurate structural characterization of pharmaceutical building blocks is the cornerstone of robust drug development. As a Senior Application Scientist, I frequently observe researchers encountering spectral interpretation challenges when transitioning between the free base and the hydrochloride salt forms of piperazine-containing intermediates.
This guide provides an objective, comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 4-(piperazin-1-yl)butanoate (Free Base, CAS: 1096345-74-2)[1] and its Dihydrochloride Salt (CAS: 1369391-35-4)[2]. By contrasting these two forms, this guide will elucidate the mechanistic impact of protonation on chemical shifts and provide a self-validating experimental protocol for high-fidelity NMR acquisition.
Mechanistic Insights: The Impact of Protonation on Chemical Shifts
The piperazine ring is a highly dynamic pharmacophore. In its free base form, the secondary and tertiary nitrogen atoms possess lone pairs that shield the adjacent ring protons, typically placing their resonances in the upfield region (~2.4–2.9 ppm)[3].
However, when Methyl 4-(piperazin-1-yl)butanoate is converted to its dihydrochloride salt, both nitrogen atoms are protonated. This induces a profound localized deshielding effect. The localized positive charges strongly withdraw electron density from the adjacent C-H bonds via the inductive effect, reducing nuclear shielding and increasing the resonance frequency[4]. Consequently, the piperazine ring protons shift significantly downfield (to ~3.4–3.6 ppm). Furthermore, the conformational flexibility (chair-to-chair inversion) of the piperazine ring is restricted upon protonation, which can alter peak multiplicities and coupling constants depending on the solvent and temperature[4].
Solvent Selection Causality:
Free Base: CDCl₃ is the optimal solvent due to its excellent solvation of non-polar organic compounds and lack of exchangeable protons that might obscure the piperazine N-H signal[5].
Dihydrochloride Salt: DMSO-d₆ or D₂O must be used. Salts exhibit poor solubility in CDCl₃. DMSO-d₆ is preferred if the researcher wishes to observe the broad, exchangeable N-H⁺ protons, which would otherwise rapidly exchange and disappear in D₂O[3][5].
Comparative NMR Reference Data
The following tables synthesize the quantitative spectral data, contrasting the free base in CDCl₃ against the dihydrochloride salt in DMSO-d₆.
Table 1: ¹H NMR Chemical Shifts Comparison (400 MHz)
Proton Assignment
Free Base (in CDCl₃)
Dihydrochloride Salt (in DMSO-d₆)
Shift Mechanism / Causality
-OCH₃ (Ester)
δ 3.67 (s, 3H)
δ 3.60 (s, 3H)
Negligible change; distant from protonation site.
Piperazine Ring (C3', C5')
δ 2.90 (t, 4H)
δ 3.40–3.60 (m, 4H)
Strong downfield shift due to adjacent N⁺H₂ deshielding[3].
Piperazine Ring (C2', C6')
δ 2.45 (m, 4H)
δ 3.40–3.60 (m, 4H)
Strong downfield shift due to adjacent N⁺H deshielding.
N-CH₂- (Butanoate C4)
δ 2.34 (t, 2H)
δ 3.10 (m, 2H)
Downfield shift induced by the adjacent protonated tertiary amine.
-CH₂-CO (Butanoate C2)
δ 2.38 (t, 2H)
δ 2.45 (t, 2H)
Minor inductive deshielding effect propagating down the alkyl chain.
-CH₂- (Butanoate C3)
δ 1.82 (quintet, 2H)
δ 1.95 (m, 2H)
Minor downfield shift.
N-H (Amine)
δ 1.75 (br s, 1H)
δ 9.50–9.80 (br s, 3H, N⁺H)
Massive downfield shift due to positive charge; highly solvent-dependent[4].
Table 2: ¹³C NMR Chemical Shifts Comparison (100 MHz)
Carbon Assignment
Free Base (in CDCl₃)
Dihydrochloride Salt (in DMSO-d₆)
C=O (Carbonyl)
δ 174.1
δ 173.0
N-CH₂ (Butanoate C4)
δ 58.2
δ 54.5
Piperazine C2', C6'
δ 54.5
δ 48.5
-OCH₃ (Ester)
δ 51.6
δ 51.8
Piperazine C3', C5'
δ 46.2
δ 40.5
-CH₂-CO (Butanoate C2)
δ 32.1
δ 30.5
-CH₂- (Butanoate C3)
δ 22.4
δ 19.5
(Note: ¹³C shifts of carbons directly attached to protonated nitrogens paradoxically shift upfield due to changes in bond polarization and steric compression effects).
Self-Validating Experimental Protocol
To ensure high-resolution spectra free of artifacts, sample preparation must be treated as a rigorous analytical workflow. Poorly prepared samples cause magnetic field inhomogeneities, leading to broad peaks and loss of coupling information[6].
Step-by-Step Methodology:
Mass Optimization:
For ¹H NMR: Accurately weigh 5–10 mg of the compound[5].
For ¹³C NMR: Weigh 20–50 mg to compensate for the low natural abundance (1.1%) of the ¹³C isotope[5].
Solvent Dissolution:
Add 0.6 mL of the appropriate deuterated solvent (CDCl₃ for Free Base; DMSO-d₆ for Salt) to a clean glass vial[5].
Causality: Preparing the solution in a vial rather than directly in the NMR tube prevents undissolved particulates from scratching the tube's interior.
Filtration (Critical Step):
Pass the solution through a glass Pasteur pipette tightly packed with a small plug of glass wool directly into the 5 mm NMR tube[7].
Causality: Particulate matter disrupts magnetic field homogeneity (shimming), causing severe line broadening[6].
Volume Standardization:
Ensure the solvent height in the NMR tube is exactly 4.0 to 5.0 cm[5].
Causality: Volumes below 4 cm cause vortexing and edge effects during spinning, making it impossible for the spectrometer to achieve a stable deuterium lock[8].
Acquisition & Self-Validation:
Insert the sample, lock onto the deuterium frequency, and execute automated gradient shimming (e.g., TopShim).
Validation Check: Before running the full acquisition, check the Full Width at Half Maximum (FWHM) of the residual solvent peak. If the FWHM is >1.5 Hz, the sample is either inhomogeneous (requires re-filtration) or the tube is degraded[5]. Do not proceed until the lineshape is sharp and symmetrical.
Workflow Visualization
Workflow for NMR sample preparation and acquisition of Methyl 4-(piperazin-1-yl)butanoate.
organomation.com. NMR Sample Preparation: The Complete Guide.
benchchem.com. Spectroscopic Analysis of 1-(2-chloroethyl)piperazine Hydrochloride Derivatives: A Comparative Guide.
acs.org. Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid | The Journal of Organic Chemistry.
comparing reactivity of Methyl 4-(piperazin-1-yl)butanoate vs ethyl 4-(piperazin-1-yl)butanoate
A Comparative Guide to the Reactivity of Methyl vs. Ethyl 4-(piperazin-1-yl)butanoate For Researchers, Scientists, and Drug Development Professionals Prepared by a Senior Application Scientist, this guide provides an in-...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the Reactivity of Methyl vs. Ethyl 4-(piperazin-1-yl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth, objective comparison of the chemical reactivity of Methyl 4-(piperazin-1-yl)butanoate and Ethyl 4-(piperazin-1-yl)butanoate. This analysis is grounded in fundamental principles of organic chemistry and supported by analogous experimental evidence to inform synthetic strategy and molecular design in pharmaceutical research.
Introduction and Molecular Overview
In the landscape of pharmaceutical development, piperazine derivatives are crucial scaffolds due to their prevalence in a wide range of approved drugs and their ability to modulate physicochemical properties.[1][2] Methyl 4-(piperazin-1-yl)butanoate and Ethyl 4-(piperazin-1-yl)butanoate are bifunctional building blocks that feature a nucleophilic secondary amine within the piperazine ring and an electrophilic ester group.[3]
The sole structural difference between these two molecules is the alcohol-derived portion of the ester: a methyl group versus an ethyl group. This seemingly minor variation has significant consequences for the chemical reactivity of the ester carbonyl, primarily influencing the rate and conditions required for nucleophilic acyl substitution reactions.[4][5] This guide will dissect the theoretical underpinnings of this reactivity difference and explore its practical implications.
Caption: Chemical structures of the two compared molecules.
Theoretical Framework: Unpacking the Drivers of Reactivity
The reactivity of the ester group in both molecules is primarily governed by its susceptibility to nucleophilic acyl substitution. In this two-step mechanism, a nucleophile first attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the alkoxy group (methoxide or ethoxide) as a leaving group.[4]
Two core principles dictate the relative rates of this reaction for our two compounds: steric hindrance and electronic effects.
Steric Effects
Steric hindrance refers to the physical obstruction caused by the size of atoms or groups within a molecule, which can impede the approach of a reacting species.[6][7]
Methyl Group: A compact, relatively small group.
Ethyl Group: Larger and bulkier than the methyl group due to the additional methylene (-CH2-) unit.[8][9][10]
The increased bulk of the ethyl group in Ethyl 4-(piperazin-1-yl)butanoate creates a more crowded environment around the ester's carbonyl carbon. This makes it more difficult for a nucleophile to approach and attack the electrophilic center compared to the methyl ester.[6][9] Consequently, from a steric standpoint, the methyl ester is predicted to be more reactive. This effect is particularly pronounced when using larger, more sterically demanding nucleophiles.[9]
Electronic Effects
Electronic effects relate to how the distribution of electrons within a molecule influences its reactivity. The key factor here is the inductive effect, which is the transmission of charge through a chain of atoms in a molecule.[11]
Inductive Effect (+I): Alkyl groups, such as methyl and ethyl, are electron-donating. They push electron density towards the atoms they are bonded to.
Comparative +I Effect: An ethyl group is slightly more electron-donating than a methyl group.[9]
This stronger +I effect of the ethyl group increases the electron density at the ester's carbonyl carbon. This, in turn, reduces the carbon's partial positive charge (electrophilicity), making it a less attractive target for an incoming nucleophile.[9] Therefore, based on electronic effects, the methyl ester is expected to be slightly more reactive as its carbonyl carbon is more electrophilic.
Caption: Factors influencing the higher reactivity of the methyl ester.
Summary of Reactivity Comparison
Feature
Methyl 4-(piperazin-1-yl)butanoate
Ethyl 4-(piperazin-1-yl)butanoate
Impact on Reactivity
Steric Profile
Less bulky methyl group
More bulky ethyl group
Favors the methyl ester due to easier nucleophile access.[9]
Electronic Profile
Weaker +I electron-donating effect
Stronger +I electron-donating effect
Favors the methyl ester by maintaining higher electrophilicity of the carbonyl carbon.[9]
Predicted Reactivity
Higher
Lower
The methyl ester will generally react faster and under milder conditions.
Practical Implications in Drug Development and Synthesis
The choice between these two reagents has tangible consequences for both laboratory synthesis and the design of drug delivery systems.
Synthetic Route Design: When using these molecules as intermediates, the higher reactivity of the methyl ester allows for the use of milder reaction conditions (e.g., lower temperatures, shorter reaction times) for reactions like aminolysis to form amides. Conversely, if the synthetic goal is to modify the piperazine nitrogen while leaving the ester untouched, the more robust, less reactive ethyl ester may be the superior choice to minimize unwanted side reactions.
Prodrug Development: Esters are frequently employed as prodrugs to mask a carboxylic acid, enhancing properties like cell membrane permeability. The active drug is released in the body via enzymatic or chemical hydrolysis—a nucleophilic acyl substitution reaction.[13] The differing reactivity allows for fine-tuning the rate of drug release. A methyl ester prodrug would be expected to hydrolyze and release the active carboxylic acid faster than the corresponding ethyl ester, providing a tool to control the pharmacokinetic profile of a therapeutic agent.[13]
To empirically validate the theoretical comparison, a parallel kinetic study can be performed. This protocol outlines a method to compare the rate of amide formation.
Objective: To compare the rate of reaction of Methyl 4-(piperazin-1-yl)butanoate and Ethyl 4-(piperazin-1-yl)butanoate with a model primary amine, benzylamine.
Methodology:
Reaction Setup: Prepare two separate, identical reaction vessels. In each, dissolve one equivalent of the respective ester (Methyl or Ethyl 4-(piperazin-1-yl)butanoate) in a suitable aprotic solvent (e.g., Dimethylformamide or Toluene).
Initiation: Add 1.1 equivalents of benzylamine to each vessel simultaneously while maintaining a constant temperature (e.g., 80 °C).
Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction immediately (e.g., by diluting in a cold mobile phase).
Analysis: Analyze the aliquots by a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to quantify the consumption of the starting ester and the formation of the N-benzyl amide product.
Data Interpretation: Plot the concentration of the product formed (or reactant consumed) versus time for both reactions.
Expected Outcome: The reaction involving Methyl 4-(piperazin-1-yl)butanoate is expected to proceed at a faster rate, reaching completion in a shorter time than the reaction with the ethyl ester.
Caption: Workflow for a comparative aminolysis experiment.
Conclusion
While structurally very similar, Methyl 4-(piperazin-1-yl)butanoate and Ethyl 4-(piperazin-1-yl)butanoate exhibit a predictable difference in chemical reactivity. Grounded in the fundamental principles of steric hindrance and electronic effects, the methyl ester is demonstrably the more reactive partner in nucleophilic acyl substitution reactions. This distinction is not merely academic; it provides chemists and drug development professionals with a critical lever for optimizing synthetic pathways and designing prodrugs with tailored pharmacokinetic profiles. The selection between these two building blocks should therefore be a deliberate choice based on the specific goals of the research program.
References
Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?
Kier, L. B., & Zaim, M. T. (1974). Pharmacological study of the activity of a group of piperizine esters and changes in action relative to their chemical structure. Journal of Pharmaceutical Sciences, 63(5), 793-795. Retrieved from [Link]
Google Patents. (2019). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
ChemSrc. (2025). Piperazine | CAS#:110-85-0. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. Retrieved from [Link]
Semantic Scholar. (n.d.). Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines. Retrieved from [Link]
Chemistry LibreTexts. (2022). Steric Hindrance. Retrieved from [Link]
Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-951. Retrieved from [Link]
ChemTalk. (2021). Steric Hindrance. Retrieved from [Link]
PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]
Vaia. (n.d.). Methyl esters undergo a cleavage reaction to yield carboxylate ions plus iodomethane on heating with LiI in dimethylformamide. Retrieved from [Link]
A Comprehensive Guide to HPLC Method Development and Purity Validation for Methyl 4-(piperazin-1-yl)butanoate
Introduction Methyl 4-(piperazin-1-yl)butanoate is a piperazine derivative of significant interest in pharmaceutical research and development, often serving as a key intermediate in the synthesis of active pharmaceutical...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Methyl 4-(piperazin-1-yl)butanoate is a piperazine derivative of significant interest in pharmaceutical research and development, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents.[2] Given its role, ensuring the purity and quality of Methyl 4-(piperazin-1-yl)butanoate is paramount to the safety and efficacy of the final drug product.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive walkthrough of developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 4-(piperazin-1-yl)butanoate. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights grounded in established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Part 1: HPLC Method Development: A Rationale-Driven Approach
The development of a reliable HPLC method is the foundation of accurate purity assessment. Our strategy is to develop a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of small organic molecules like Methyl 4-(piperazin-1-yl)butanoate.[6]
Physicochemical Properties of Methyl 4-(piperazin-1-yl)butanoate
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
Structure: Contains a piperazine ring (a basic moiety) and a methyl ester group.[1] This structure suggests moderate polarity.
UV Absorbance: The piperazine ring itself lacks a strong chromophore, which can present a challenge for sensitive UV detection.[7][8]
Experimental Design and Rationale
Column Selection
The choice of the stationary phase is the most critical factor in achieving the desired separation.[9] For a polar and basic compound like Methyl 4-(piperazin-1-yl)butanoate, a standard C18 column might not provide adequate retention, and peak tailing due to interactions with residual silanols on the silica surface can be an issue.
Selected Column: A C18 column with polar end-capping or an embedded polar group is recommended. These columns are designed to provide balanced retention for both polar and non-polar compounds and are compatible with highly aqueous mobile phases.[9][10] An alternative for highly polar compounds would be Hydrophilic Interaction Liquid Chromatography (HILIC).[9][11] For this guide, we will proceed with a polar-modified C18 column.
Column Dimensions: A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm offers a good balance between resolution, analysis time, and backpressure for standard HPLC systems.[12]
Mobile Phase Optimization
The mobile phase composition is crucial for controlling the retention and selectivity of the separation.[13]
Organic Modifier: Acetonitrile is often a good starting choice as it typically provides good peak shape and lower backpressure compared to methanol.[13][14]
Aqueous Phase and pH Control: Since Methyl 4-(piperazin-1-yl)butanoate is a basic compound, the pH of the mobile phase will significantly impact its retention and peak shape.[14][15]
At a low pH (e.g., pH 2-4), the piperazine nitrogens will be protonated, making the molecule more polar and potentially leading to poor retention on a C18 column.
At a high pH (e.g., pH 8-10), the piperazine will be in its free base form, making it less polar and more retained on a C18 column. This often results in better peak shape for basic compounds.[16]
Our Approach: We will explore a mobile phase with a pH around 9. This necessitates a column stable at higher pH values. A buffer, such as ammonium acetate or ammonium formate, is essential to maintain a stable pH.[16]
Initial Mobile Phase Composition: A gradient elution starting with a high aqueous component and increasing the organic modifier will be employed to ensure the elution of any potential non-polar impurities. A typical starting point would be a gradient of 10% to 90% acetonitrile in a buffered aqueous phase.
Detection
UV Wavelength: The lack of a strong chromophore in the piperazine structure is a known challenge.[7][8] Piperazine compounds have been shown to have UV absorbance maxima at low wavelengths, around 190-210 nm. A wavelength of 205 nm is a reasonable starting point.[7] For trace-level analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) could be considered.[8][17] However, for a purity method, direct UV detection at a low wavelength is often sufficient. A photodiode array (PDA) detector is highly recommended to assess peak purity.[3][5]
Proposed HPLC Method
Parameter
Condition
Rationale
Column
Polar-endcapped C18, 4.6 x 150 mm, 5 µm
Enhanced retention and improved peak shape for a polar, basic analyte.[9][10]
Mobile Phase A
10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with ammonium hydroxide)
High pH to ensure the analyte is in its neutral form, improving retention and peak shape.
Mobile Phase B
Acetonitrile
Common organic modifier with favorable properties.[13][14]
Gradient
0-20 min: 10% to 90% B; 20-25 min: 90% B; 25-30 min: 10% B
To elute compounds with a wide range of polarities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
To ensure reproducible retention times.
Injection Volume
10 µL
A typical injection volume.
Detector
PDA Detector, 205 nm
Low wavelength for detection of the piperazine moiety and PDA for peak purity assessment.[3][7]
Method Development Workflow
Caption: Workflow for HPLC Method Development.
Part 2: Purity Method Validation: A Guide Based on ICH Q2(R1)
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[5][18] The following validation parameters are based on the ICH Q2(R1) guideline for a quantitative purity test.[3][4]
Validation Parameters and Protocols
1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.[3][19]
Protocol:
Forced Degradation Studies: Subject the Methyl 4-(piperazin-1-yl)butanoate sample to various stress conditions to intentionally generate degradation products.[20][21][22]
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
Photolytic Degradation: Expose the sample to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).[23]
Analyze the stressed samples using the developed HPLC method.
Assess the resolution between the main peak (Methyl 4-(piperazin-1-yl)butanoate) and any degradation product peaks.
Use a PDA detector to check for peak purity of the main peak in the presence of degradants.[3][5]
Acceptance Criteria:
The method should be able to separate the degradation products from the main analyte peak.
The peak purity of the Methyl 4-(piperazin-1-yl)butanoate peak should pass (i.e., no co-eluting peaks).
2. Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[19][24]
Protocol:
Prepare a stock solution of Methyl 4-(piperazin-1-yl)butanoate reference standard.
Prepare at least five concentrations ranging from the Limit of Quantitation (LOQ) to 120% of the target concentration (e.g., LOQ, 50%, 80%, 100%, 120%).
Inject each concentration in triplicate.
Plot a graph of the mean peak area against concentration.
Acceptance Criteria:
The correlation coefficient (R²) should be ≥ 0.999.
3. Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[24]
Acceptance Criteria:
The range is confirmed by the successful validation of linearity, accuracy, and precision over the specified concentrations. For a purity test, this is typically from the LOQ to 120% of the assay concentration.[5]
4. Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3][19]
Protocol:
Prepare a placebo (if applicable) and spike it with known amounts of Methyl 4-(piperazin-1-yl)butanoate at three concentration levels (e.g., 50%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0% for each level.
5. Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[25]
Protocol:
Repeatability (Intra-assay precision):
Prepare six individual samples of Methyl 4-(piperazin-1-yl)butanoate at 100% of the target concentration.
Analyze the samples on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-assay precision):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[25]
Acceptance Criteria:
The relative standard deviation (%RSD) for the six preparations should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol (Based on Signal-to-Noise Ratio):
Determine the concentration of the analyte that gives a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting a series of dilute solutions.
Acceptance Criteria:
LOD: S/N ratio of approximately 3:1.
LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.[26]
7. Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[19]
Protocol:
Vary the following parameters one at a time:
Flow rate (± 0.2 mL/min).
Column temperature (± 5 °C).
Mobile phase pH (± 0.2 units).
Analyze a sample under each of these modified conditions.
Evaluate the effect on retention time, peak area, and resolution.
Acceptance Criteria:
The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these minor changes.
Summary of Validation Parameters and Hypothetical Results
No co-elution of degradants with the main peak. Peak purity > 99.5%.
Main peak is spectrally pure and resolved from degradants.
Linearity
5 concentrations (LOQ - 120%), n=3
R² = 0.9995
R² ≥ 0.999
Range
Confirmed by Linearity, Accuracy, Precision
LOQ to 120% of target conc.
Confirmed by other validation parameters.
Accuracy
3 levels (50%, 100%, 120%), n=3
Mean Recovery = 99.8%
98.0% - 102.0%
Precision (Repeatability)
6 preparations, 100% conc.
%RSD = 0.8%
%RSD ≤ 2.0%
Precision (Intermediate)
Different day, analyst, instrument
%RSD = 1.1%
%RSD ≤ 2.0%
LOD
Based on S/N ≈ 3:1
0.05 µg/mL
S/N ≈ 3:1
LOQ
Based on S/N ≈ 10:1
0.15 µg/mL
S/N ≈ 10:1, %RSD ≤ 10%
Robustness
Varied flow rate, temp, pH
System suitability passed under all conditions.
System suitability criteria are met.
Interrelation of Validation Parameters
Caption: Interrelation of HPLC Method Validation Parameters.
Conclusion
This guide has outlined a systematic and scientifically sound approach to the development and validation of an HPLC method for assessing the purity of Methyl 4-(piperazin-1-yl)butanoate. By carefully selecting the column and mobile phase based on the analyte's physicochemical properties, a robust and reliable method can be established. Subsequent validation, following the stringent guidelines of ICH Q2(R1), ensures that the method is fit for its intended purpose in a regulated environment.[18] The protocols and acceptance criteria presented here provide a solid framework for any laboratory tasked with the quality control of this important pharmaceutical intermediate.
References
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved from [Link]
Waters Column Selection Guide for Polar Compounds. (n.d.). Waters. Retrieved from [Link]
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]
Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved from [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. Retrieved from [Link]
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
HPLC Column Selection Guide. (2025, April 1). SCION Instruments. Retrieved from [Link]
HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved from [Link]
Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). ResearchGate. Retrieved from [Link]
Analytical Method Validation: Collation between International Guidelines. (2017, September 19). Asian Journal of Research in Chemistry. Retrieved from [Link]
Infographic: What's the Best Column for Polar Compound Retention? (2017, August 3). Waters Blog. Retrieved from [Link]
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
Analytical Method Validation: An Updated Review. (n.d.). SciSpace. Retrieved from [Link]
Picking the Perfect HPLC Column. (2014, October 31). Biocompare. Retrieved from [Link]
Methyl 4-(piperazin-1-yl)butanoate dihydrochloride. (n.d.). PubChem. Retrieved from [Link]
Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. (2025, February 28). Journal of Applied Pharmaceutical Research. Retrieved from [Link]
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved from [Link]
Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. (2012, November 29). Excellence in Analytical Chemistry. Retrieved from [Link]
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. (2021, July 15). BioPharm International. Retrieved from [Link]
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (n.d.). ResearchGate. Retrieved from [Link]
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024, July 12). Separation Science. Retrieved from [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). European Medicines Agency. Retrieved from [Link]
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]
Methyl 4-(piperazin-1-yl)butanoate. (n.d.). Appchem. Retrieved from [Link]
Rapid analysis of piperazine ferulate tablets by optic-fiber sensing technology and the similarity of ultraviolet spectra. (n.d.). PMC. Retrieved from [Link]
Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021, September 30). MDPI. Retrieved from [Link]
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. Retrieved from [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved from [Link]
Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service. Retrieved from [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). Food and Drug Administration. Retrieved from [Link]
HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. Retrieved from [Link]
mass spectrometry (LC-MS) fragmentation pathways of Methyl 4-(piperazin-1-yl)butanoate
An In-Depth Guide to the LC-MS Fragmentation Pathways of Methyl 4-(piperazin-1-yl)butanoate Introduction: Elucidating the Molecular Blueprint Methyl 4-(piperazin-1-yl)butanoate is a molecule of significant interest in ph...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the LC-MS Fragmentation Pathways of Methyl 4-(piperazin-1-yl)butanoate
Introduction: Elucidating the Molecular Blueprint
Methyl 4-(piperazin-1-yl)butanoate is a molecule of significant interest in pharmaceutical research and development, often serving as a key intermediate or building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its structure, featuring a piperazine ring, a flexible alkyl chain, and a methyl ester, presents a unique combination of functional groups that dictates its behavior in analytical systems. For researchers in drug metabolism, pharmacokinetics (DMPK), and process chemistry, a thorough understanding of its stability and degradation pathways is paramount.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the cornerstone technique for the sensitive detection and structural elucidation of such compounds. Collision-Induced Dissociation (CID) within a tandem mass spectrometer (MS/MS) provides a reproducible "fingerprint" of a molecule by breaking it down into characteristic fragment ions. This guide, written from the perspective of a senior application scientist, provides an in-depth analysis of the predicted fragmentation pathways of Methyl 4-(piperazin-1-yl)butanoate, supported by a robust experimental protocol designed for its comprehensive characterization.
Theoretical Fragmentation Analysis: Predicting the Pathways
The fragmentation of a protonated molecule in a mass spectrometer is not a random process; it is governed by fundamental principles of chemical stability. The most likely sites of protonation for Methyl 4-(piperazin-1-yl)butanoate under typical positive-mode electrospray ionization (ESI) conditions are the nitrogen atoms of the piperazine ring, due to their high basicity. This initial protonation event directs the subsequent fragmentation cascade upon collisional activation. The molecular weight of the parent compound is 186.26 g/mol (C9H18N2O2)[1], resulting in a protonated molecular ion [M+H]⁺ at an m/z of approximately 187.14.
Based on established fragmentation rules for cyclic amines and esters, we can predict several high-probability fragmentation pathways[2][3][4]:
Piperazine Ring Cleavage: The saturated piperazine ring is susceptible to ring-opening and subsequent fragmentation. This is a characteristic pathway for piperazine and piperidine derivatives, often involving cleavage of the C-N bonds within the ring to produce a series of iminium ions and neutral losses[3][4][5].
Alpha-Cleavage at the Butyl Linker: Cleavage of the C-C bond adjacent (alpha) to the piperazine nitrogen is a common charge-site initiated fragmentation for alkyl amines[6]. This would result in the formation of a stable, resonance-stabilized piperazinyl-methyl ion.
Ester Group Fragmentation: The methyl ester moiety can undergo its own characteristic fragmentations. These include the neutral loss of methanol (CH₃OH) or the loss of the methoxy radical (•OCH₃)[2][7]. A McLafferty rearrangement is also a possibility for esters with a sufficiently long alkyl chain[7][8].
These predicted pathways form the basis of our experimental design and data interpretation.
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
The following protocol is designed to provide high-quality, reproducible data for the fragmentation analysis of Methyl 4-(piperazin-1-yl)butanoate. The causality behind each parameter selection is explained to ensure a robust, self-validating system.
1. Sample and Standard Preparation
Objective: To prepare a clean, accurate concentration of the analyte for direct infusion and LC-MS analysis.
Procedure:
Prepare a 1.0 mg/mL stock solution of Methyl 4-(piperazin-1-yl)butanoate in methanol.
Create a working solution of 1.0 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
Causality: The use of 0.1% formic acid in the diluent ensures the analyte is protonated prior to injection, which is essential for positive-mode ESI analysis and promotes consistent ionization.
2. Liquid Chromatography (LC) Parameters
Objective: To achieve chromatographic separation of the parent compound from any potential impurities or degradants, ensuring a pure analyte enters the mass spectrometer.
System: Standard HPLC or UHPLC system.
Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is chosen for its excellent retention and peak shape for moderately polar basic compounds.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Elution:
Time (min)
%B
Flow Rate (mL/min)
0.0
5
0.4
5.0
95
0.4
7.0
95
0.4
7.1
5
0.4
| 10.0 | 5 | 0.4 |
Causality: A gradient elution is employed to ensure the parent compound is well-retained and eluted as a sharp peak, while also providing the capacity to separate potential metabolites or isomers in future studies. The flow rate is optimized for a 2.1 mm ID column to maintain efficiency.
Column Temperature: 40 °C.
Causality: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Parameters
Objective: To optimize the ionization of the parent molecule and systematically fragment it to generate a comprehensive MS/MS spectrum.
System: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).
Causality: This range comfortably encompasses the parent ion and all predicted low-mass fragments.
Tandem MS (MS/MS) Parameters:
Precursor Ion: m/z 187.14.
Collision Gas: Argon.
Collision Energy (CE): Ramped from 10-40 eV.
Causality: Ramping the collision energy is a critical step. Low CE (10-20 eV) will favor the formation of larger primary fragments, while higher CE (20-40 eV) will induce further fragmentation, revealing the complete fragmentation tree. This approach provides a more comprehensive picture than a single, fixed CE[9].
This workflow provides a clear path from sample to data, with each step justified to ensure scientific integrity.
Data Interpretation and Comparison
Executing the above protocol would yield a rich MS/MS spectrum. The observed fragments can be compared against the theoretically predicted pathways. The data below is presented in a hypothetical table, simulating the expected results from such an experiment.
Predicted Fragment (m/z)
Proposed Formula
Fragmentation Pathway
Hypothetical Relative Abundance (%)
187.14
[C₉H₁₉N₂O₂]⁺
[M+H]⁺ (Precursor Ion)
100 (in MS1)
155.12
[C₈H₁₅N₂O]⁺
Neutral loss of methanol (-CH₃OH) from the ester
15
129.10
[C₇H₁₃N₂]⁺
Cleavage at the ester C-O bond and loss of CO₂
25
113.11
[C₆H₁₃N₂]⁺
Alpha-cleavage next to carbonyl, followed by loss of CO
40
85.09
[C₄H₉N₂]⁺
Cleavage of the N-C bond between piperazine and the butyl chain
80
70.07
[C₄H₈N]⁺
Piperazine ring cleavage (retro-Diels-Alder type)
65
56.06
[C₃H₆N]⁺
Subsequent fragmentation of the piperazine ring
95
Discussion of Key Fragments:
The Base Peak (m/z 56.06): The prevalence of this ion strongly suggests it is a highly stable fragment resulting from the complete breakdown of the piperazine ring. This is a classic fragmentation pattern for N-alkyl piperazines[3].
The Piperazine Moiety (m/z 85.09): This fragment represents the intact (or rearranged) protonated piperazine ring after cleavage from the butyl chain. Its high abundance indicates that this N-C bond is a labile point in the structure.
Fragments from the Butanoate Chain (m/z 113.11, 129.10): These ions confirm fragmentation pathways originating from the ester end of the molecule. The m/z 113.11 ion is particularly diagnostic, representing the core structure after the loss of the ester functionality.
Neutral Loss Fragment (m/z 155.12): The loss of 32 Da (methanol) is a well-documented pathway for methyl esters and provides complementary evidence for the structure[2][7].
Visualizing the Fragmentation Cascade
A visual representation is often the most effective way to communicate complex fragmentation pathways. The following Graphviz diagram illustrates the proposed fragmentation cascade for the protonated Methyl 4-(piperazin-1-yl)butanoate.
FTIR Spectroscopy Characterization Guide: Methyl 4-(piperazin-1-yl)butanoate vs. Structural Analogues
Executive Summary Methyl 4-(piperazin-1-yl)butanoate is a highly versatile bifunctional intermediate utilized extensively in medicinal chemistry, specifically in the synthesis of targeted drug delivery systems and active...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 4-(piperazin-1-yl)butanoate is a highly versatile bifunctional intermediate utilized extensively in medicinal chemistry, specifically in the synthesis of targeted drug delivery systems and active pharmaceutical ingredients (APIs). Structurally, it combines a nitrogenous heterocycle (piperazine) with an aliphatic ester (methyl butanoate).
For researchers and drug development professionals, confirming the structural integrity of this compound is critical. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to verify the presence of both functional groups. This guide objectively compares the FTIR performance and spectral footprint of Methyl 4-(piperazin-1-yl)butanoate against its foundational analogues—piperazine and methyl butanoate—providing a self-validating protocol for accurate characterization.
Structural Significance & Comparative Analysis
To objectively validate the synthesis and purity of Methyl 4-(piperazin-1-yl)butanoate, its FTIR spectrum must be compared against alternatives that represent isolated components of its structure:
Piperazine (Amine Reference): Contains the secondary amine and the heterocyclic C-N/C-H bonds. It serves as the baseline for identifying the nitrogenous ring but completely lacks carbonyl (C=O) stretching.
Methyl Butanoate (Ester Reference): Contains the aliphatic chain and the ester linkage (C=O and C-O stretches) but lacks any N-H or C-N vibrational modes.
Expertise Insight: A common pitfall in characterizing piperazine derivatives is the handling of salt forms. If Methyl 4-(piperazin-1-yl)butanoate is isolated as a hydrochloride salt (e.g., dihydrochloride), the sharp secondary N-H stretch at ~3320 cm⁻¹ will vanish. It is replaced by a broad, complex "ammonium band" (N⁺-H stretching) that heavily overlaps the aliphatic C-H region between 2400 and 3000 cm⁻¹ . Knowing the exact protonation state of your sample is a prerequisite for accurate spectral interpretation.
Quantitative FTIR Peak Assignments
The following table summarizes the quantitative vibrational data, allowing for direct comparative analysis between the target compound and its structural alternatives.
Vibrational Mode
Methyl 4-(piperazin-1-yl)butanoate
Piperazine (Amine Ref.)
Methyl Butanoate (Ester Ref.)
N-H Stretch (Secondary Amine)
~3320 cm⁻¹ (Medium, broad)
3220 - 3500 cm⁻¹
Absent
C=O Stretch (Ester Carbonyl)
~1740 cm⁻¹ (Strong, sharp)
Absent
~1742 cm⁻¹
C-O Stretch (Ester Alkoxy)
~1175 cm⁻¹ (Strong)
Absent
~1180 cm⁻¹
C-H Stretch (Aliphatic CH₂/CH₃)
2800 - 2960 cm⁻¹ (Multiple)
2800 - 3100 cm⁻¹
2850 - 2960 cm⁻¹
C-N Stretch (Piperazine Ring)
1040 - 1150 cm⁻¹ (Medium)
1030 - 1186 cm⁻¹
Absent
N-H Bending (Deformation)
~1550 cm⁻¹ (Weak-Medium)
1475 - 1556 cm⁻¹
Absent
Self-Validating Experimental Protocol (ATR-FTIR)
Causality & Choice of Method: Attenuated Total Reflectance (ATR) FTIR is strictly recommended over traditional KBr pelleting for this compound. Piperazine derivatives are inherently hygroscopic. KBr matrices readily absorb atmospheric moisture, introducing a massive, broad O-H stretching band (~3400 cm⁻¹) that artificially masks the critical secondary N-H stretch (~3320 cm⁻¹) of the piperazine ring. ATR eliminates the need for hygroscopic matrices, ensuring the integrity of the N-H diagnostic region.
Step-by-Step Methodology
Step 1: System Calibration (Self-Validation Check)
Action: Scan a traceable polystyrene standard film before analyzing the sample.
Validation: Verify that the sharp aromatic C-C stretch occurs at exactly 1601 cm⁻¹. If the peak shifts by >2 cm⁻¹, the interferometer requires realignment. Proceeding without this check invalidates all subsequent peak assignments.
Step 2: Atmospheric Background Correction
Action: Clean the diamond/ZnSe ATR crystal with isopropyl alcohol and allow it to evaporate. Run a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).
Causality: This mathematically subtracts ambient CO₂ (sharp doublet at ~2350 cm⁻¹) and atmospheric water vapor (erratic noise at 3500–4000 cm⁻¹ and 1300–1800 cm⁻¹) from the final spectrum, preventing false-positive peak assignments.
Step 3: Sample Acquisition
Action: Apply 2–3 mg of Methyl 4-(piperazin-1-yl)butanoate directly onto the ATR crystal. Apply consistent pressure using the ATR anvil.
Causality: Optimal contact between the sample and the crystal is required for the evanescent wave to penetrate the sample. Poor pressure results in a low signal-to-noise ratio, particularly weakening the high-frequency N-H and C-H stretches.
Step 4: Spectral Deconvolution & Verification
Action: Process the raw interferogram. Apply an ATR correction algorithm (to account for depth of penetration varying with wavelength) and baseline correction.
Validation: Confirm the simultaneous presence of the 1740 cm⁻¹ (C=O) and 3320 cm⁻¹ (N-H) peaks. If the C=O peak is absent, the esterification failed. If the N-H peak is absent, the piperazine ring may be tertiary (over-alkylated) or protonated.
Diagnostic Workflow
Figure 1: Self-validating ATR-FTIR workflow for the characterization of piperazine derivatives.
References
PubChem (National Center for Biotechnology Information). "Methyl 4-(piperazin-1-yl)butanoate dihydrochloride | C9H20Cl2N2O2 | CID 165946673". NIH PubChem Database. Available at:[Link]
Gunasekaran, S., et al. "Spectral investigation and normal coordinate analysis of piperazine". Indian Journal of Pure & Applied Physics. Available at:[Link]
SciSpace / Typeset.io Literature Database. "1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies". Journal of Molecular Structure. Available at:[Link]
Safety & Regulatory Compliance
Safety
Guide to the Proper Disposal of Methyl 4-(piperazin-1-yl)butanoate
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of methyl 4-(piperazin-1-yl)butanoate. As a trusted partner in your research, we are committed to providing information that e...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of methyl 4-(piperazin-1-yl)butanoate. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Immediate Safety Profile & Hazard Assessment
The piperazine moiety is known to be corrosive and can cause severe skin burns, eye damage, and sensitization.[1][2] An analogous compound, methyl 4-(4-methylpiperazin-1-yl)butanoate, is classified as harmful if swallowed, in contact with skin, or inhaled.[3] Therefore, it is imperative to handle methyl 4-(piperazin-1-yl)butanoate with the assumption that it possesses similar hazardous properties.
Table 1: Inferred Hazard Profile for Methyl 4-(piperazin-1-yl)butanoate
Hazard Classification
GHS Category (Inferred)
Hazard Statement (Inferred)
Acute Toxicity (Oral, Dermal, Inhalation)
Category 4
H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[3]
Skin Corrosion / Irritation
Category 1B / 2
H314: Causes severe skin burns and eye damage.[4][5]
Serious Eye Damage
Category 1
H314: Causes severe skin burns and eye damage.[4][5]
Respiratory/Skin Sensitization
Sub-category 1B
H334/H317: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[2]
Core Principle: All waste streams containing this compound, including the pure substance, reaction mixtures, and contaminated materials, must be managed as hazardous waste.[4] Do not dispose of this chemical down the drain or in regular trash. [4][6]
Regulatory Framework: Compliance is Non-Negotiable
The disposal of hazardous chemical waste is strictly regulated to protect human health and the environment. In the United States, two primary federal agencies govern these activities:
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for the "cradle-to-grave" management of hazardous waste.[6] This includes regulations on waste generation, transportation, and final disposal.[7] Laboratories are required to obtain an EPA ID number and adhere to strict storage and documentation protocols.[7]
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices for handling hazardous substances, including requirements for personal protective equipment (PPE), hazard communication, employee training, and emergency action plans.[8][9][10]
Adherence to the guidelines set forth by these agencies, in addition to state and local regulations, is mandatory.
Operational Disposal Protocol
This protocol outlines the standard operating procedure for the collection and temporary storage of methyl 4-(piperazin-1-yl)butanoate waste pending pickup by a licensed disposal facility.
Required Personal Protective Equipment (PPE)
Always handle the chemical and its waste within a well-ventilated area, preferably inside a chemical fume hood.[4] The following minimum PPE is required:
Eye/Face Protection: Chemical safety goggles and a face shield.[4]
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat.[4]
Respiratory Protection: If working outside a fume hood or if aerosols may be generated, a NIOSH-approved respirator is necessary.[11]
Step-by-Step Waste Collection Procedure
Container Selection:
Select a waste container that is chemically compatible with methyl 4-(piperazin-1-yl)butanoate and any solvents used in the waste mixture.[12] High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers for acids and bases.[7]
The container must be in good condition, free of leaks, and have a secure, leak-proof screw cap.[6][12]
The label must clearly state "Hazardous Waste" and list the full chemical name: "Methyl 4-(piperazin-1-yl)butanoate".[7]
Include the appropriate GHS hazard pictograms (e.g., Corrosion, Health Hazard, Exclamation Mark).[4]
List all constituents of the waste mixture, including solvents, by percentage.
Waste Transfer:
Carefully transfer the chemical waste into the labeled container using a funnel to prevent spills.
Do not fill the container to more than 90% capacity to allow for vapor expansion.[7]
Securely close the container immediately after adding waste.[12]
Disposal of Contaminated Materials:
Any item that has come into contact with the chemical is considered hazardous waste. This includes gloves, weighing paper, pipette tips, and absorbent pads used for cleanup.
Place these solid waste items in the same designated hazardous waste container or a separate, clearly labeled solid hazardous waste container.[4][12]
Storage Pending Disposal:
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.[7][8]
The storage area must be secure, well-ventilated, and equipped with secondary containment to capture any potential leaks.[6][8]
Segregate the waste container from incompatible materials, such as strong acids and strong oxidizing agents, to prevent dangerous reactions.[1][11][13]
Final Disposal:
Arrange for the collection of the hazardous waste by a licensed and certified environmental services contractor.[4]
The recommended final disposal method is high-temperature incineration at an approved facility.[4][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of methyl 4-(piperazin-1-yl)butanoate.
Personal protective equipment for handling Methyl 4-(piperazin-1-yl)butanoate
Operational Safety and Handling Guide: Methyl 4-(piperazin-1-yl)butanoate As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a holistic system of risk mitigat...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Safety and Handling Guide: Methyl 4-(piperazin-1-yl)butanoate
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a holistic system of risk mitigation. Methyl 4-(piperazin-1-yl)butanoate, frequently encountered as its dihydrochloride salt ()[1], is a critical intermediate in drug development and synthetic chemistry. Because it contains both a reactive secondary/tertiary amine (piperazine ring) and an ester moiety, its handling requires specific operational controls to prevent skin sensitization, respiratory irritation, and compound degradation.
Chemical Profile & Mechanistic Hazard Causality
Understanding why a chemical is hazardous dictates how we protect against it. The table below outlines the physicochemical properties of the compound and the causality behind its operational risks.
The dihydrochloride salt form increases water solubility but generates fine, hygroscopic dusts during weighing that are easily aerosolized.
CAS Number
1369391-35-4
Unique identifier for regulatory tracking and SDS retrieval[1].
GHS Classification
Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
The basic nitrogen atoms in the piperazine ring can disrupt lipid bilayers in the skin and eyes, causing severe localized irritation ().
Incompatibilities
Strong oxidizing agents, strong acids
Oxidation of the piperazine ring can lead to exothermic reactions and the release of toxic nitrogen oxide (NOx) gases ()[2].
Personal Protective Equipment (PPE) Matrix
Do not default to standard lab wear. The PPE must match the specific physicochemical properties of the piperazine derivative to ensure absolute barrier integrity.
PPE Category
Specification
Scientific Rationale
Hand Protection
Double-layered Nitrile gloves (≥0.11 mm thickness)
Nitrile offers superior chemical resistance to organic amines compared to latex. Double-gloving prevents breakthrough if the ester acts as a permeation enhancer[2].
Eye Protection
Snug-fitting chemical splash goggles
Safety glasses are insufficient. Piperazine dusts (STOT SE 3) can settle on the conjunctiva, reacting with moisture to cause alkaline burns.
Body Protection
Flame-retardant lab coat, closed-toe shoes
Protects against accidental spills. The ester moiety is combustible under certain conditions, necessitating flame-resistant fabrics.
Respiratory
N95/P100 Particulate Respirator
Required only if handling bulk powders outside of primary engineering controls, as the dihydrochloride salt is a known respiratory irritant.
Standard Operating Procedure (SOP): Handling & Experimental Workflow
Self-Validating Protocol: Every step below includes a verification check to ensure the safety system is actively functioning.
Step 1: Environmental Preparation
Action: Conduct all weighing and transfer operations inside a certified Class II Biological Safety Cabinet (BSC) or a standard chemical fume hood with a face velocity of 80-100 fpm.
Causality: Fume hoods provide a negative pressure environment, capturing aerosolized dihydrochloride dusts before they reach the operator's breathing zone.
Validation Check: Verify the magnehelic gauge reads negative pressure or the digital airflow monitor displays >80 fpm before opening the chemical container.
Step 2: Weighing and Transfer
Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.
Causality: Hygroscopic salts accumulate static charge, causing the powder to "jump" and aerosolize when manipulated. Grounding dissipates this charge, keeping the powder stable.
Validation Check: The powder should rest flat in the weighing boat without clinging to the sides or the spatula.
Step 3: Solubilization & Reaction Setup
Action: Dissolve the compound slowly in the chosen solvent (e.g., DCM or methanol). If neutralizing the dihydrochloride salt to the free base, add the base (e.g., Triethylamine or DIPEA) dropwise under an inert argon atmosphere.
Causality: Acid-base neutralization is inherently exothermic. An inert atmosphere prevents the side-oxidation of the newly freed secondary amine.
Validation Check: Monitor the reaction flask for temperature spikes using an external thermocouple; the temperature should not rise more than 5°C per minute.
Spill Response & Disposal Plan
Immediate action prevents localized contamination from becoming a systemic lab hazard.
Minor Spill Protocol (Powder):
Isolate: Alert nearby personnel and demarcate the spill area.
Suppress: Do NOT dry sweep, as this aerosolizes the irritant. Lightly mist the powder with a compatible solvent (e.g., isopropanol) to suppress dust formation.
Absorb: Wipe up the dampened powder using inert absorbent pads.
Sanitize: Wash the surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual basic amines, followed by standard soap and water.
Waste Segregation & Disposal:
Solid Waste: Place contaminated gloves, weigh boats, and absorbent pads in a sealed, labeled solid hazardous waste container.
Liquid Waste: Halogenated solvents (if DCM is used) must be strictly segregated from non-halogenated aqueous waste. Label clearly as "Toxic/Irritant - Piperazine Derivatives."
Final Disposition: Route to Environmental Health and Safety (EHS) for high-temperature incineration. Do not flush down the sink, as piperazine derivatives can be harmful to aquatic life.
Process Visualization
Operational workflow for the safe handling, reaction, and disposal of piperazine derivatives.
References
Title: Methyl 4-(piperazin-1-yl)butanoate dihydrochloride (CID 165946673)
Source: National Center for Biotechnology Information (PubChem)
URL: [Link]